(R)-(+)-Bupivacaine hydrochloride
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022703 | |
| Record name | Bupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38396-39-3, 2180-92-9 | |
| Record name | Bupivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupivacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |
| Record name | Bupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupivacaine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Research on Bupivacaine Action
Voltage-Gated Sodium Channel Interaction Studies
The primary mechanism of action for bupivacaine involves its interaction with voltage-gated sodium channels (VGSCs). patsnap.compatsnap.com By binding to these channels, bupivacaine obstructs the transient influx of sodium ions that is essential for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of action potentials. patsnap.compatsnap.com
Molecular Characterization of Binding Sites
Research indicates that bupivacaine accesses its binding site from the intracellular side of the neuronal membrane. patsnap.com The binding locus resides within the inner pore of the VGSC α-subunit, the channel's main pore-forming and drug-binding component. nih.gov Specifically, the transmembrane segments 6 (S6) in domains I, III, and IV of the α-subunit are critical for this interaction. nih.gov
Mutagenesis studies have identified key amino acid residues that form the receptor site for local anesthetics. For instance, in the NaV1.2 channel, hydrophobic aromatic residues at positions F1764 and Y1771 on the S6 segment are crucial determinants for drug binding. oup.com A phenylalanine residue at position 1764 in the IVS6 segment, in particular, is thought to contribute significantly to the binding energy between the channel and bupivacaine. jneurosci.org Further investigations into the skeletal muscle sodium channel (NaV1.4) have shown that point mutations at specific residues, such as N434 in the D1-S6 segment and L1280 in the D3-S6 segment, can modulate the binding affinity and stereoselectivity of bupivacaine enantiomers, suggesting these residues directly interact with the drug molecule within the pore when the channel is in an inactivated state. nih.gov
Investigations into Channel Kinetic Modulation
Bupivacaine's blockade of sodium channels is not static; it is highly dependent on the conformational state of the channel, a phenomenon known as state-dependent binding. It exhibits a significantly higher affinity for channels in the open and inactivated states than in the resting state. ahajournals.org This leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation, as more channels are driven into the open and inactivated states. nih.gov
Electrophysiological studies have quantified these kinetic modulations. In studies on the cardiac sodium channel isoform NaV1.5 expressed in Xenopus oocytes, bupivacaine induced a voltage- and concentration-dependent block with a half-maximal inhibitory concentration (IC50) of 4.51 μmol/L. nih.gov Bupivacaine not only affects the gating kinetics but also accelerates the development of the channel's slow inactivation process. nih.gov A key characteristic of bupivacaine's action is the stabilization of the inactivated state. This is evidenced by a significant shift in the voltage dependence of steady-state inactivation towards more negative or hyperpolarized potentials, making the channels more susceptible to inactivation at normal resting membrane potentials. ahajournals.orgnih.gov
Stereoisomeric Specificity in Channel Blockade Research
Bupivacaine is used clinically as a racemic mixture of its two enantiomers: R(+)-bupivacaine (dextrobupivacaine) and S(-)-bupivacaine (levobupivacaine). Research has revealed significant stereoselectivity in their interaction with cardiac sodium channels. ahajournals.org
Studies on guinea pig ventricular myocytes demonstrated that R(+)-bupivacaine is a more potent blocker of the inactivated state of the cardiac sodium channel than S(-)-bupivacaine. ahajournals.org The R(+) enantiomer interacts more rapidly and with higher affinity with the inactivated channel. ahajournals.org This stereoselectivity is reflected in the hyperpolarizing shift of the inactivation curve, which is more pronounced with R(+)-bupivacaine (a shift of 37 mV) compared to S(-)-bupivacaine (a shift of 30 mV). nih.gov However, this stereoselectivity does not extend to the interaction with the activated or open state of the channel, for which both enantiomers show high, but not stereoselective, affinity. ahajournals.org In contrast, studies on neuronal channels have found that while in vitro assays show some stereoselectivity, in vivo nerve block demonstrates only modest differences between the enantiomers. drugbank.com
Comparative Affinity of Bupivacaine Enantiomers for Cardiac Sodium Channel States
Data derived from studies on guinea pig ventricular myocytes. ahajournals.orgnih.gov
Non-Sodium Channel Modulations
Potassium Channel Interaction Studies
Bupivacaine has been shown to inhibit various types of potassium channels, although generally with a lower affinity than for sodium channels. oup.com The affinity for voltage-gated K+ channels is reported to be 4- to 10-fold lower for bupivacaine compared to its affinity for sodium channels. oup.com
The blockade of ATP-sensitive potassium (KATP) channels in the cardiovascular system is stereoselective, with racemic bupivacaine being a more potent inhibitor than levobupivacaine (B138063) or ropivacaine (B1680718). nih.gov Bupivacaine also blocks human ether-à-go-go-related gene (HERG) potassium channels, which are critical for cardiac repolarization. nih.gov This interaction is also stereoselective, with levobupivacaine being a more potent HERG blocker than dextrobupivacaine. researchgate.net Furthermore, a "flicker" K+ channel found in frog sciatic nerves demonstrated exceptionally high sensitivity, with a half-maximal blockade concentration of just 0.21 µM for bupivacaine. oup.com Bupivacaine also inhibits small-conductance calcium-activated potassium type 2 (SK2) channels. nih.gov
Inhibitory Potency (IC50) of Local Anesthetics on Cardiac KATP Channels
Data from studies on reconstituted cardiac KATP channels. nih.gov
Calcium Channel Interaction Studies
Bupivacaine also modulates the function of calcium channels. It produces a dose-dependent myocardial depression, partly by interfering with Ca2+ signaling through the inhibition of cardiac voltage-gated Ca2+ channels. nih.gov Studies in isolated guinea pig myocardium have shown that the negative inotropic (contractility-reducing) effects of bupivacaine are significantly enhanced in the presence of L-type calcium channel antagonists like nifedipine (B1678770) and nitrendipine. nih.gov This suggests a synergistic or additive interaction at the level of cardiac contractility. nih.gov Other research has pointed to the involvement of T-type calcium channels in bupivacaine-induced neurotoxicity, where blockade of these channels was found to reduce cell apoptosis in a neuronal cell line. semanticscholar.org
Research on Ancillary Receptor and Ligand-Gated Ion Channel Interactions
While the primary target of bupivacaine is the voltage-gated sodium channel, extensive research has demonstrated that its pharmacological profile is also influenced by interactions with a variety of other receptors, including ligand-gated ion channels and G protein-coupled receptors (GPCRs). maastrichtuniversity.nl These ancillary interactions may contribute to both its anesthetic properties and its side-effect profile. nih.gov
Studies using recombinant receptors expressed in Xenopus oocytes have shown that bupivacaine and its enantiomers antagonize multiple ligand-gated ion channels in a concentration-dependent manner. nih.gov These include the nicotinic acetylcholine (B1216132) (nAChR), N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine-3A (5-HT₃A) receptors. nih.gov The potency of bupivacaine at these receptors is comparable, suggesting that at clinically relevant concentrations, it is likely to produce significant inhibition. nih.gov
Nicotinic Acetylcholine Receptors (nAChR): Electrophysiological and biochemical studies have revealed that bupivacaine interacts primarily with the ionic channel of the nAChR rather than the agonist binding site. nih.gov It acts as an open-channel blocker, with the charged form of the molecule interacting with sites at the extracellular segment of the channel, thereby creating a non-conducting state. nih.govnih.gov This interaction is consistent with a sequential model where the drug binds to the channel in its open conformation. nih.gov Fluctuation analysis has shown that bupivacaine decreases the single-channel lifetime without altering its conductance. nih.gov
NMDA Receptors: Bupivacaine inhibits NMDA receptor currents, a mechanism that may contribute to its analgesic effects, particularly in the context of central sensitization and chronic pain. jneurosci.orgnih.gov Research on recombinant NMDA receptors indicates a dual mechanism of action: a voltage-dependent "foot-in-the-door" pore block and an allosteric effect that reduces channel gating kinetics. jneurosci.org This inhibition appears to be independent of the GluN2 subunit type and pH. jneurosci.orgresearchgate.net Kinetic modeling predicts that bupivacaine decreases the mean open time of the channel while increasing the duration of closed states. jneurosci.orgresearchgate.net
GABA(A) and 5-HT₃A Receptors: The effect on gamma-aminobutyric acid(A) (GABA(A)) receptors is weaker and may not be clinically relevant. nih.gov At GABA(A) receptors, the R(+)-enantiomer of bupivacaine was found to be less potent than the racemic mixture or the S(-)-enantiomer (levobupivacaine). nih.gov In contrast, its inhibitory potency at 5-HT₃A receptors is significant. nih.gov
G Protein-Coupled Receptors (GPCRs): Bupivacaine has been shown to inhibit G protein-gated inwardly rectifying K+ (GIRK) channels. pnas.orgnih.gov This inhibition is selective for the GIRK (Kir3) family and does not affect other inwardly rectifying K+ channels like ROMK (Kir1) or IRK (Kir2). nih.gov The mechanism appears to involve antagonizing the interaction of phosphatidylinositol 4,5-bisphosphate (PIP₂) with the channel, which is crucial for its activation. pnas.orgnih.gov This action is independent of the G protein-coupled receptor itself, as it affects channels directly activated by Gβγ subunits. nih.gov
| Receptor/Channel | Type of Interaction | Key Research Finding | Reference |
|---|---|---|---|
| Nicotinic Acetylcholine (nAChR) | Open-channel blockade | Inhibits binding of channel probes like [3H]phencyclidine and [3H]perhydrohistrionicotoxin with Ki values of 32 µM and 25 µM, respectively. nih.gov | nih.gov |
| NMDA Receptor | Pore block & Allosteric inhibition | Decreases channel open probability; kinetic modeling predicts a microscopic dissociation constant (Kd) of 52 µM. jneurosci.orgresearchgate.net | jneurosci.orgresearchgate.net |
| 5-HT₃A Receptor | Antagonism | Potent, concentration-dependent antagonism. nih.gov | nih.gov |
| GABA(A) Receptor | Antagonism | Weak inhibition; R(+)-bupivacaine is less potent than S(-)-bupivacaine. nih.gov | nih.gov |
| GIRK Channels (Kir3) | Inhibition | Selectively inhibits GIRK1/4 and GIRK1/2 heteromultimers; mechanism involves interference with PIP₂ binding. pnas.orgnih.gov | pnas.orgnih.gov |
Cellular and Subcellular Mechanisms of Action
The principal mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membrane. patsnap.compatsnap.com This action stabilizes the membrane and prevents the initiation and propagation of action potentials, which are the fundamental signals for nerve conduction and pain sensation. patsnap.comdrugbank.com
Bupivacaine, being lipophilic, diffuses across the neuronal membrane and binds to a receptor site on the intracellular portion of the VGSC's α-subunit. nih.govpatsnap.comdrugbank.com This binding prevents the influx of sodium ions that is required for membrane depolarization. patsnap.compatsnap.com The block is both voltage- and use-dependent, meaning its efficacy increases with more frequent nerve firing (use-dependence) and at more depolarized membrane potentials. drugbank.comnih.gov This is because bupivacaine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. ahajournals.orgahajournals.org
Research comparing bupivacaine's effects on different VGSC subtypes has shown varied affinities. For instance, studies on dorsal root ganglion (DRG) neurons revealed that tetrodotoxin-sensitive (TTXs) Na+ channels are more sensitive to bupivacaine than tetrodotoxin-resistant (TTXr) Na+ channels. physiology.org Furthermore, investigations into the cardiac sodium channel isoform, Nav1.5, have shown that bupivacaine induces a potent, concentration-dependent blockade and accelerates the channel's entry into a slow inactivated state. nih.gov The stereoselectivity of this interaction has also been studied, with the R(+)-enantiomer interacting more potently and rapidly with the inactivated state of the cardiac Na+ channel, which may explain its higher cardiotoxicity compared to the S(-)-enantiomer. ahajournals.org
| Channel Type | Cell/Tissue Type | IC₅₀ (Tonic Block) | Key Finding | Reference |
|---|---|---|---|---|
| TTXs Na+ Channels | DRG Neurons | 13 µM | More potent block compared to TTXr channels. physiology.org | physiology.org |
| TTXr Na+ Channels | DRG Neurons | 32 µM | Less sensitive to bupivacaine than TTXs channels. physiology.org | physiology.org |
| Nav1.5 (Cardiac) | Xenopus Oocytes | 4.51 µM | Induces use-dependent block and accelerates slow inactivation. nih.gov | nih.gov |
| Neuronal Na+ Channels | ND7/23 Neuroblastoma Cells | 178 µM | Shows strong use-dependent block. bmj.com | bmj.com |
Beyond direct channel modulation, bupivacaine has been found to influence several intracellular signaling pathways, which may underlie some of its non-anesthetic effects, including potential anti-tumor activity and neurotoxicity.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Several studies have implicated the p38 MAPK pathway in bupivacaine-induced apoptosis. nih.govdntb.gov.uaresearchgate.net In human neuroblastoma SH-SY5Y cells, bupivacaine triggers the production of reactive oxygen species (ROS), which in turn leads to the phosphorylation and activation of p38 MAPK. nih.gov This activation is a critical step in the apoptotic cascade initiated by the drug. nih.gov Inhibition of p38 MAPK has been shown to attenuate bupivacaine-induced apoptosis. nih.govresearchgate.net
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major target. Research in bladder cancer cells shows that bupivacaine can induce both apoptosis and ferroptosis by inhibiting the phosphorylation of PI3K and Akt. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, bupivacaine was found to inhibit the Akt/mTOR signaling pathway, leading to the induction of autophagy and a reduction in cancer cell proliferation and survival. nih.gov
Apoptotic Pathways: Bupivacaine can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. mdpi.comllu.edu In osteosarcoma cells, bupivacaine exposure leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, along with cleavage of caspase-3. llu.edu In ovarian cancer cells, bupivacaine induces phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β), which promotes the activation of both caspase-8 (extrinsic) and caspase-9 (intrinsic). mdpi.com
| Pathway | Cell Type | Effect | Downstream Consequence | Reference |
|---|---|---|---|---|
| p38 MAPK | SH-SY5Y Neuroblastoma | Activation/Phosphorylation | Apoptosis | nih.gov |
| PI3K/Akt/mTOR | Bladder & Lung Cancer Cells | Inhibition of Phosphorylation | Apoptosis, Ferroptosis, Autophagy | nih.govnih.gov |
| Intrinsic Apoptosis | Osteosarcoma Cells | Downregulates Bcl-2, Upregulates Bax | Caspase-3 activation, Apoptosis | llu.edu |
| Extrinsic Apoptosis | Ovarian Cancer Cells | Activates Caspase-8 | Apoptosis | mdpi.com |
The mitochondrion is a key subcellular target for bupivacaine, and the drug's interaction with this organelle is central to its cellular toxicity. Research has shown that bupivacaine significantly alters mitochondrial bioenergetics.
Bupivacaine has a complex, dose- and state-dependent effect on oxidative phosphorylation. nih.gov At lower concentrations and during state 4 respiration (when ADP is not being phosphorylated), bupivacaine acts as a protonophoretic uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. nih.gov However, during state 3 respiration (active ADP phosphorylation), it acts as a decoupler, inducing a "slip" in the proton pump stoichiometry without completely dissipating the gradient. nih.gov At high concentrations, it directly inhibits the respiratory chain itself. nih.gov
This interference with mitochondrial energy metabolism is a cornerstone of bupivacaine-induced apoptosis. nih.govnih.gov Bupivacaine can induce dissipation of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. nih.govnih.gov This is often linked to the generation of ROS and an influx of Cl- into the mitochondrial matrix. nih.gov The resulting mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome C into the cytoplasm, which subsequently activates the caspase cascade. nih.gov Studies in canine mammary tumor cells have confirmed that bupivacaine induces mitochondrial depolarization and inhibits mitochondrial complexes I and III, leading to mitochondria-dependent apoptosis. researchgate.net
| Parameter | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Oxidative Phosphorylation | Uncoupling (State 4) / Decoupling (State 3) | Inefficient ATP synthesis, altered respiratory control. | nih.gov |
| Mitochondrial Membrane Potential | Dissipation / Decrease | Initiation of intrinsic apoptosis. | nih.govnih.gov |
| Respiratory Chain | Inhibition at high concentrations | Reduced electron transport and oxygen consumption. | nih.gov |
| Reactive Oxygen Species (ROS) | Increased production | Oxidative stress, mitochondrial damage. | nih.gov |
| Cytochrome C | Release from mitochondria | Activation of caspases and apoptosis. | nih.gov |
Molecular Modeling and Simulation Studies of Bupivacaine Interactions
To understand the precise nature of bupivacaine's binding to its molecular targets, researchers have employed molecular modeling and simulation techniques. These computational approaches provide insights into the specific binding sites and the conformational changes that underlie the drug's mechanism of action.
Modeling studies of the voltage-gated sodium channel suggest that the binding site for local anesthetics like bupivacaine is located within the channel's pore, formed by multiple S6 transmembrane segments. uni-luebeck.de The interaction is state-dependent, with the channel's conformation in the open and inactivated states creating a high-affinity binding pocket that is not present in the resting state. ahajournals.orguni-luebeck.de
For the interaction with NMDA receptors, kinetic modeling of single-channel currents has been particularly insightful. These simulations support a mechanism where bupivacaine acts as an open-channel blocker, physically occluding the pore in a "foot-in-the-door" fashion. jneurosci.org The models also incorporate an allosteric component, where bupivacaine binding alters the gating kinetics of the receptor, favoring closed or blocked states. jneurosci.orgresearchgate.net The simulations allowed for the calculation of microscopic rate constants, predicting an association rate (kon) of 1.5 x 10⁶ M⁻¹s⁻¹ and a microscopic dissociation constant (Kd) of 52 µM for the GluN1/GluN2A receptor. jneurosci.orgresearchgate.net
Regarding GIRK channels, modeling and chimeric studies have helped localize the region responsible for bupivacaine's inhibitory effect. By swapping domains between bupivacaine-sensitive GIRK channels and insensitive IRK channels, research has pointed to the transmembrane and PIP₂-binding domains as being critical for the drug's action, rather than the Gβγ binding domains. pnas.orgnih.gov These computational and structural studies are crucial for rationalizing the observed pharmacological effects and for guiding the development of new anesthetics with improved selectivity and safety profiles.
Pharmacological Research of Bupivacaine
Bupivacaine is a potent, long-acting local anesthetic of the amide class, distinguished by its prolonged duration of action. journalagent.comjptcp.com Its pharmacological properties have been the subject of extensive research to characterize its effects on the nervous and cardiovascular systems. The primary mechanism of action for bupivacaine involves blocking the generation and conduction of nerve impulses. pfizermedical.com This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels on the neuronal membrane, which increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. pfizermedical.comdrugbank.com The lipid solubility of bupivacaine influences its potency and duration of action. nih.gov
Concentration-Response Relationship Studies in Nerve Blockade Models
The relationship between the concentration of bupivacaine and the resulting nerve blockade is a critical aspect of its pharmacological profile. Studies have shown that while the median effective dose (ED₅₀) of bupivacaine for a successful nerve block may not be significantly dependent on the concentration, the volume required is inversely related to the concentration used. nih.gov In one study investigating supraclavicular brachial plexus block, the ED₅₀ dose remained statistically similar across concentrations of 0.25%, 0.375%, and 0.5%. nih.gov However, the volume needed to achieve the block decreased as the concentration increased. nih.gov
Research comparing different concentrations for infraclavicular brachial plexus blocks found that decreasing the concentration from 0.5% to 0.25% significantly prolonged the onset of the sensory block and shortened the time until the block regressed. journalagent.com At lower concentrations (≤2.5 mg/mL), bupivacaine is noted to be effective on motor nerve fibers, with a shorter duration of action. journalagent.com
| Bupivacaine Concentration | Median Effective Volume (95% CI) | ED₅₀ Dose (95% CI) |
|---|---|---|
| 0.5% | 12.0 mL (8.4-17.3) | 60.1 mg (41.8-86.3) |
| 0.375% | 18.1 mL (12.1-26.0) | 68.0 mg (47.4-97.6) |
| 0.25% | 26.8 mL (18.6-38.4) | 66.9 mg (46.6-96.0) |
Onset and Duration of Action Profiling
Bupivacaine is characterized by a relatively slow onset of action and a long duration of anesthesia compared to other local anesthetics like lidocaine (B1675312). journalagent.comnih.gov The onset of action following injection is typically between 2 and 10 minutes, with some studies noting onsets of 5-10 minutes. journalagent.compfizermedical.com Research on three-in-one blocks showed a mean onset time for sensory block of approximately 27 minutes for 0.5% bupivacaine. researchgate.net
The duration of action is notably prolonged, a key feature of bupivacaine. pfizermedical.com For dental injections, the anesthetic effect can last up to 7 hours. pfizermedical.com In intradermal studies, the mean duration of effect for 0.25% bupivacaine with epinephrine (B1671497) was over 6 hours. nih.gov For three-in-one blocks, the duration of blockade with 0.5% bupivacaine was found to be approximately 1053 minutes (17.5 hours). researchgate.net Formulations such as liposomal bupivacaine have been developed to extend this duration even further, allowing for a slow, sustained release of the drug for up to 72 hours. dovepress.com There is often a period of analgesia that continues even after the sensory block has resolved. pfizermedical.com
| Block Type/Concentration | Mean Onset Time | Mean Duration of Action | Source |
|---|---|---|---|
| Dental Injection | 2-10 minutes | Up to 7 hours | pfizermedical.com |
| Intradermal (0.25%) | Not specified | ~6 hours 38 minutes | nih.gov |
| Three-in-One Block (0.5%) | ~27 minutes | ~1053 minutes | researchgate.net |
| Infraclavicular Block | 5-10 minutes | 3-5 hours | journalagent.com |
Differential Blockade Investigations (Sensory vs. Motor)
A significant characteristic of local anesthetics is the phenomenon of differential blockade, where nerve fibers are blocked at different rates and concentrations depending on their size and myelination. openanesthesia.org Generally, the progression of anesthesia affects nerve functions in the order of pain, temperature, touch, proprioception, and finally, skeletal muscle tone. pfizermedical.com Autonomic nerve fibers are typically blocked first, followed by sensory fibers, and then motor fibers. openanesthesia.org
Research has demonstrated that bupivacaine exhibits a distinct separation between sensory and motor blockade. journalagent.com In vitro studies on canine nerves showed that bupivacaine (0.58 mM) achieved a differential blockade, affecting sensory C fibers before motor A fibers. nih.gov This is in contrast to lidocaine, which did not show a similar differential effect under the same conditions. nih.gov This property allows for the achievement of effective sensory analgesia with minimal motor impairment, which is particularly desirable in postoperative settings to facilitate earlier mobilization. medrxiv.orgplos.org Studies have shown that at low concentrations, bupivacaine can provide effective sensory blockade for pain while having less effect on motor function or innocuous tactile sensation. journalagent.commedrxiv.orgplos.org For instance, research on infraclavicular blocks noted that a 0.25% concentration provided effective sensory blockade, making it a preferable option in patient groups where a full motor block is not desired. journalagent.com
Central Nervous System Pharmacodynamic Effects Research
Following systemic absorption, bupivacaine can produce significant effects on the central nervous system (CNS). pfizermedical.com The effects are typically biphasic, beginning with CNS stimulation and progressing to CNS depression. pfizermedical.comdrugbank.com Initial signs of CNS effects may include restlessness, anxiety, tinnitus, dizziness, tremors, and shivering, which can advance to convulsions. pfizermedical.comfda.gov This excitatory phase is followed by a depressive phase characterized by drowsiness, confusion, unconsciousness, coma, and ultimately, respiratory arrest. pfizermedical.comnih.govfda.gov In some instances, the depressed stage may occur without a preceding excited state. pfizermedical.com
Research in animal models has provided further insight into these effects. Studies in cats demonstrated that bupivacaine could block cortical E.E.G. desynchronization resulting from a sensory stimulus. nih.gov The earliest subcortical changes observed were rhythmic activity in the amygdala, later appearing in the hippocampus. nih.gov The potential for CNS toxicity is correlated with the potency of the local anesthetic, and potent lipid-soluble agents like bupivacaine can cause CNS toxicity at lower doses than less potent agents. frontiersin.org
Cardiovascular System Pharmacodynamic Effects Research
The cardiovascular system is also susceptible to the systemic effects of bupivacaine, particularly at toxic blood concentrations. pfizermedical.com While therapeutic doses generally result in minimal changes to cardiac conduction, excitability, contractility, and peripheral vascular resistance, high concentrations can lead to severe cardiotoxicity. pfizermedical.comdrugbank.com
Toxic levels of bupivacaine depress cardiac conduction and excitability, which can manifest as atrioventricular block, ventricular arrhythmias, and cardiac arrest. pfizermedical.comdrugbank.com Bupivacaine is considered more cardiotoxic than other local anesthetics, a concern that emerged from reports of cardiovascular collapse in the 1970s. csahq.orgjptcp.com Its unique toxicity is partly attributed to its slow rate of dissociation from cardiac sodium channels, which prolongs the depression of the action potential's maximal rate of depolarization (Vmax) and increases the potential for ventricular arrhythmias. nih.gov In addition to direct effects on ion channels, bupivacaine also depresses myocardial contractility and causes peripheral vasodilation, leading to a decrease in cardiac output and arterial blood pressure. pfizermedical.comdrugbank.com Research in sheep involving direct intracoronary infusions found that bupivacaine, levobupivacaine (B138063), and ropivacaine (B1680718) all produced tachycardia, decreased myocardial contractility, and could lead to fatal ventricular fibrillation, with no significant difference in the fatal doses among them under these specific experimental conditions. nih.gov
Respiratory System Pharmacodynamic Effects Research
Bupivacaine's effects on the respiratory system are primarily linked to its CNS and neuromuscular blocking actions. The most severe respiratory effect is respiratory arrest, which can occur as the terminal stage of CNS depression following systemic toxicity. pfizermedical.com
Beyond systemic toxicity, regional anesthetic techniques can also impact respiratory function. Research on the effects of interpleural bupivacaine administration in patients with normal respiratory function found no significant changes in lung volumes or airway conductance. nih.gov However, there was a slight increase in respiratory rate. nih.gov This study also noted a slight decrease in abdominal muscle strength during coughing, though maximal inspiratory pressures remained largely unchanged. nih.gov Other research has shown that bupivacaine at therapeutic concentrations can cause some degree of neuromuscular blockade at the phrenic nerve-diaphragm junction, which could potentially enhance the effects of other neuromuscular blocking agents. nih.gov
Effects on Other Physiological Systems
Systemic absorption of bupivacaine can lead to effects on various physiological systems, most notably the central nervous system (CNS) and the cardiovascular system. The respiratory system is also affected, often as a consequence of CNS effects.
Central Nervous System (CNS): Bupivacaine's effects on the CNS are concentration-dependent. Initially, it can cause CNS stimulation, manifesting as restlessness, tremors, and shivering, which can progress to convulsions. nih.gov This is followed by a state of CNS depression, characterized by drowsiness, unconsciousness, and potentially leading to respiratory arrest. nih.gov Some research suggests that bupivacaine has a primary depressant effect on the medulla and higher centers, meaning the depressive stage can occur without a preceding excitatory state. nih.gov
Cardiovascular System: Bupivacaine is known for its potential cardiotoxicity, which is more pronounced compared to other local anesthetics. ualberta.ca Effects can include hypotension, arrhythmias, and depression of cardiac contractility. dovepress.comsci-hub.se High systemic concentrations can depress cardiac conduction and excitability, potentially leading to atrioventricular block, ventricular arrhythmias, and in severe cases, cardiac arrest. nih.gov The mechanism for these effects involves the blockade of cardiac sodium channels. nih.gov
Pharmacokinetics Research
The pharmacokinetic profile of bupivacaine, encompassing its absorption, distribution, metabolism, and excretion, has been extensively studied to understand its disposition in the body.
Absorption Dynamics in Various Tissue Compartments
The systemic absorption of bupivacaine is highly dependent on the site of injection, the vascularity of the tissue, and the presence of vasoconstrictors like epinephrine. nih.gov Peak plasma levels of bupivacaine are typically reached within 30 to 45 minutes after administration for peripheral nerve, caudal, or epidural blocks. nih.gov
The absorption from the epidural space is often described as biphasic, with an initial rapid phase followed by a slower, more prolonged absorption phase. nih.govnih.gov This biphasic absorption is also observed after subcutaneous administration. dovepress.com Research on combined lumbar and sciatic nerve blocks identified two different absorption rate constants, indicating site-specific absorption dynamics. nih.gov A study on popliteal sciatic nerve blocks using a liposomal formulation of bupivacaine demonstrated prolonged sensory nerve block, indicating a slow, sustained release and absorption from the local tissue.
| Administration Site | Peak Plasma Time (Tmax) | Key Findings | Reference |
|---|---|---|---|
| Caudal, Epidural, or Peripheral Nerve Block | 30 - 45 minutes | Decline to insignificant levels in 3-6 hours. | nih.gov |
| Combined Lumbar and Sciatic Nerve Block | 29.35 ± 13.52 minutes | Two distinct absorption constants were identified for the lumbar (0.00462/min) and sciatic (0.292/min) sites. | nih.gov |
| Femoral-Sciatic Nerve Block | Up to 50 minutes for complete sensory anesthesia | Addition of lidocaine reduced onset times. | nih.gov |
| Subcutaneous (Extended-Release) | Biphasic absorption (fast zero-order, slow first-order) | Slow absorption was dose-dependent and rate-limiting for elimination at higher doses. | dovepress.com |
Distribution Volume and Tissue Binding Characteristics
Once absorbed into the systemic circulation, bupivacaine is widely distributed to body tissues, with higher concentrations found in well-perfused organs such as the liver, lungs, heart, and brain. nih.gov Pharmacokinetic models often describe its distribution using a three-compartment open model, representing intravascular distribution, equilibration in highly perfused organs, and equilibration in poorly perfused tissues like muscle and fat. nih.gov
Bupivacaine is characterized by a high degree of plasma protein binding, approximately 95%. ualberta.ca It primarily binds to alpha-1-acid glycoprotein (B1211001). nih.gov This extensive protein binding results in a low fetal/maternal ratio (0.2 to 0.4), as the bound drug does not readily cross the placenta. nih.gov The volume of distribution (Vd) of bupivacaine is large, reflecting its extensive tissue uptake. Studies have reported varying values for Vd depending on the patient population and pharmacokinetic model used. For instance, a population pharmacokinetic study reported a central volume of distribution of 134 liters. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | ~95% | ualberta.ca |
| Primary Binding Protein | Alpha-1-acid glycoprotein | nih.gov |
| Volume of Distribution (Vd) | 68 L (steady state) | nih.gov |
| Central Volume of Distribution (Vc) | 134 L | nih.gov |
| Fetal/Maternal Ratio | 0.2 - 0.4 | nih.gov |
Metabolic Pathways and Biotransformation Research (e.g., Hepatic Clearance)
Bupivacaine, being an amide-type local anesthetic, is primarily metabolized in the liver. nih.gov The main metabolic pathway involves N-dealkylation and hydroxylation, mediated by the cytochrome P450 enzyme system. Specifically, cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for its biotransformation into its major metabolite, 2,6-pipecoloxylidine. nih.gov
The rate of hepatic metabolism can be influenced by factors affecting liver function and blood flow. Patients with severe hepatic disease may have a reduced ability to metabolize bupivacaine, potentially increasing the risk of systemic toxicity. The hepatic clearance of bupivacaine has been estimated in various studies. One study in rats determined the hepatic clearance to be 12 ml/kg/min. Another study in surgical patients reported a total plasma clearance of 0.52 L/min. nih.gov
Excretion Mechanisms and Clearance Studies
The elimination of bupivacaine and its metabolites occurs mainly through the kidneys. nih.gov However, only a small fraction, approximately 6%, of the administered bupivacaine is excreted unchanged in the urine. nih.govnih.gov The majority is excreted as its various metabolites. Urinary excretion is influenced by factors such as urinary perfusion and pH. nih.gov
The elimination half-life of bupivacaine in adults is approximately 2.7 hours, while in neonates, it is significantly longer at around 8.1 hours. ualberta.canih.gov This difference is partly due to the immature metabolic capacity of the neonatal liver. Studies in rats have shown that biliary excretion of bupivacaine is very low, suggesting that enterohepatic circulation is negligible. Research has also identified 3'-hydroxybupivacaine as a major metabolite, which has been observed to persist in tissues even after the parent compound is no longer detectable.
Population Pharmacokinetic Modeling of Bupivacaine
Population pharmacokinetic (PPK) modeling has been a valuable tool for characterizing the pharmacokinetic variability of bupivacaine in different patient populations and clinical settings. These models help in understanding the influence of various patient characteristics (covariates) on the drug's pharmacokinetics.
Several PPK models have been developed for bupivacaine. A one-compartment model with first-order absorption and central elimination has been used to describe the pharmacokinetics after combined lumbar and sciatic nerve blocks. nih.gov In this model, the population clearance was estimated to be 930 ml/min with a central volume of distribution of 134 L. nih.gov Covariates such as age, body weight, and sex were not found to have a significant effect in this particular study population. nih.gov
Another study modeling subcutaneously administered extended-release bupivacaine utilized a two-compartment model with biphasic absorption (a fast, zero-order process and a slower, first-order process). dovepress.com This model revealed that the slow absorption process was dose-dependent. dovepress.com Such models are crucial for understanding the relationship between dose, plasma concentration, and clinical effect, thereby providing a basis for optimizing dosing regimens.
| Parameter | Population Mean (± SD or 95% CI) | Interindividual Variability (%) | Reference |
|---|---|---|---|
| Clearance (CL) | 930 ml/min (± 282.24) | 75.29% | nih.gov |
| Central Volume of Distribution (Vc) | 134 L (± 33.51) | 63.40% | nih.gov |
| Absorption Rate Constant (Lumbar - Ka1) | 0.00462/min | N/A | nih.gov |
| Absorption Rate Constant (Sciatic - Ka2) | 0.292/min | N/A | nih.gov |
Pharmacokinetic Variability in Special Populations (e.g., Pediatric, Geriatric, Organ Impairment)
The pharmacokinetic profile of bupivacaine, which describes its absorption, distribution, metabolism, and excretion, can be significantly altered in specific patient populations. These variations are primarily due to physiological differences in organ function, body composition, and protein binding.
Pediatric Population
Pharmacokinetic parameters for bupivacaine in children, particularly neonates and infants, differ notably from those in adults. Neonates and infants exhibit lower concentrations of plasma proteins, specifically alpha-1-acid glycoprotein (AAG), which is the primary binding protein for bupivacaine. nih.gov This results in a larger free fraction of the drug, meaning more of the unbound, active drug is available in the circulation. nih.gov
The clearance of bupivacaine is also reduced in the youngest patients. The metabolic pathways, primarily involving the cytochrome P450 enzyme system in the liver, are not fully mature at birth. nih.gov The intrinsic clearance of bupivacaine is approximately one-third of adult capacity at one month of age and reaches about two-thirds by six months. nih.govresearchgate.net Consequently, the elimination half-life of the drug is longer in neonates and infants compared to adults. nysora.com By around 8 months of age, the clearance of bupivacaine generally reaches adult levels. nysora.com
| Parameter | Neonates & Infants (< 6-8 months) | Older Children & Adults |
|---|---|---|
| Alpha-1-Acid Glycoprotein (AAG) | Lower | Higher (Adult Levels) |
| Free Drug Fraction | Increased | Standard |
| Hepatic Clearance (Metabolism) | Decreased (Immature CYP enzymes) | Mature |
| Elimination Half-Life | Longer | Shorter |
Geriatric Population
Advancing age introduces physiological changes that can alter the pharmacokinetics of bupivacaine. Studies have shown that elderly patients may have a decreased total plasma clearance and a longer terminal half-life for bupivacaine. nih.gov These changes are consistent with general age-related physiological alterations, including a reduction in hepatic blood flow and metabolic enzyme activity.
Furthermore, changes in body composition, such as an increase in body fat and a decrease in total body water, affect the drug's distribution. msdmanuals.com As a lipophilic drug, bupivacaine has an increased volume of distribution in the elderly, which can contribute to its prolonged elimination half-life. msdmanuals.com While peak plasma concentrations may not be significantly different, the slower clearance means the drug remains in the system longer. nih.gov
| Parameter | Effect of Advancing Age | Pharmacokinetic Consequence |
|---|---|---|
| Total Plasma Clearance | Decrease | Slower elimination of the drug from the body. nih.gov |
| Elimination Half-Life | Increase | Drug remains in the system for a longer duration. nih.gov |
| Volume of Distribution | Increase (due to higher body fat) | Wider distribution into fatty tissues, contributing to a longer half-life. msdmanuals.com |
| Time to Peak Concentration | Increase | Takes longer to reach maximum plasma levels after administration. nih.gov |
Organ Impairment
Hepatic Impairment: As an amide-type local anesthetic, bupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. drugs.comresearchgate.net In patients with moderate to severe hepatic impairment, the metabolic degradation of bupivacaine can be significantly slowed. drugs.com This leads to reduced clearance and a prolonged half-life, which can cause the drug to accumulate with repeated administration. nih.govcapes.gov.br Bupivacaine is considered an intermediate hepatic extraction drug, meaning its clearance is sensitive to both intrinsic enzyme activity and hepatic blood flow, both of which can be compromised in liver disease. researchgate.net
Renal Impairment: Bupivacaine itself is not substantially excreted by the kidneys; only about 5-6% of the unchanged drug is found in urine. droracle.ai Therefore, renal failure does not significantly alter the pharmacokinetics of the parent bupivacaine compound in a single-dose scenario. However, the metabolites of bupivacaine are cleared renally, and conditions like uremia can indirectly impair the metabolic functions of the liver. droracle.ainih.gov In cases of severe renal disease, altered protein binding and potential accumulation of metabolites may occur. nih.gov Some research also suggests that the altered physiological state in patients with chronic kidney disease, such as increased cardiac output, might lead to faster systemic uptake of the drug from the injection site. nih.gov
Pharmacogenomics and Individual Variability in Bupivacaine Response
Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. For bupivacaine, this variability can manifest as differences in the rate of metabolism or in the sensitivity of the target receptors. nih.gov
Genetic Determinants of Metabolic Enzyme Activity
The metabolism of bupivacaine is a critical factor in its duration of action and potential for systemic effects. Genetic variations in the enzymes responsible for this metabolism can lead to significant inter-individual differences.
The primary pathway for bupivacaine metabolism is N-dealkylation to its major metabolite, 2,6-pipecolylxylidine (PPX). nih.govresearchgate.net Research has conclusively demonstrated that this process is mediated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. nih.govnih.govresearchgate.net Studies using cDNA-expressed human CYPs showed that while CYP2C19 and CYP2D6 produced only minor amounts of the metabolite, and CYP1A2 and CYP2E1 produced none, CYP3A4 was the most efficient at metabolizing bupivacaine. nih.gov
| Enzyme | Gene | Role in Bupivacaine Metabolism | Impact of Genetic Polymorphisms |
|---|---|---|---|
| Cytochrome P450 3A4 | CYP3A4 | Primary enzyme responsible for metabolizing bupivacaine to its main metabolite, PPX. nih.govresearchgate.net | Polymorphisms (e.g., CYP3A4\22) can lead to decreased enzyme function, potentially causing slower metabolism and higher drug exposure. mdpi.com |
| Cytochrome P450 1A2 | CYP1A2* | Does not appear to be involved in the formation of PPX. nih.gov | Polymorphisms are not expected to significantly impact bupivacaine clearance. |
Genetic Influences on Receptor Sensitivity
The primary pharmacological target of bupivacaine is the voltage-gated sodium channel. oup.com By blocking these channels in the nerve membrane, bupivacaine prevents the propagation of action potentials, thereby blocking the sensation of pain. Genetic variations in the genes that code for these ion channels can alter the structure and function of the channel, thereby influencing its sensitivity to local anesthetics.
A key gene in this context is SCN5A , which encodes the alpha subunit of the Nav1.5 sodium channel. While historically associated with cardiac tissue, Nav1.5 has also been identified in human peripheral nerves. nih.gov A specific mutation in the SCN5A gene, A572D , has been identified in a family exhibiting resistance to local anesthetics, including a failed bupivacaine nerve block. nih.gov This suggests that individuals with this genetic variant have sodium channels that are less susceptible to blockade by bupivacaine. Other polymorphisms in SCN5A have also been shown to alter the responsiveness of the channel to various channel-blocking agents. nih.gov
Mutations in other sodium channel genes, such as SCN9A (which encodes the Nav1.7 channel), have been linked to conditions of altered pain perception, like congenital insensitivity to pain, further highlighting the critical role of sodium channel genetics in anesthetic response. wikipedia.org
| Receptor | Gene | Function | Example of Genetic Influence on Bupivacaine Response |
|---|---|---|---|
| Voltage-gated sodium channel Nav1.5 | SCN5A | Pore-forming alpha subunit of the sodium channel found in peripheral nerves and the heart. nih.gov | The A572D mutation is associated with clinical resistance to local anesthetics, including bupivacaine. nih.gov |
| Voltage-gated sodium channel Nav1.7 | SCN9A | Crucial for conducting pain nerve stimuli. wikipedia.org | While not directly linked to bupivacaine resistance in studies, mutations in this gene cause profound changes in pain perception, indicating its importance as a target for local anesthesia. wikipedia.org |
Research on Clinical Applications and Efficacy of Bupivacaine
Regional Anesthesia Efficacy Investigations
Bupivacaine's ability to provide prolonged sensory blockade makes it a cornerstone of regional anesthesia. Research has consistently explored its performance in various applications, from central neuraxial blocks to peripheral nerve and plexus blockade, as well as local tissue infiltration.
Epidural anesthesia with bupivacaine is a well-established technique for surgical anesthesia and, most notably, for labor analgesia. Research in this area has focused on optimizing concentrations to balance analgesic efficacy with motor blockade.
In obstetric anesthesia, epidural bupivacaine provides excellent pain relief for women in labor. elsevier.es A randomized, controlled, triple-blind clinical trial involving 114 patients compared the analgesic efficacy of 0.125% and 0.25% bupivacaine. The study found that the 0.25% concentration demonstrated greater analgesic efficacy, with a statistically significant decrease in pain perception after 30 minutes, without significant differences in motor block. elsevier.es Another study highlighted that combining bupivacaine with fentanyl for epidural labor analgesia is highly effective. nih.gov A meta-analysis of nine randomized clinical trials with 556 participants showed that a bupivacaine-fentanyl combination provided significant pain relief, though it was associated with a longer second stage of labor compared to a ropivacaine-fentanyl mixture. nih.gov
For postoperative pain, continuous epidural infusion of bupivacaine, often combined with an opioid like morphine, has been shown to be an effective method. A large prospective study of 4,227 surgical cancer patients receiving epidural bupivacaine (0.05% or 0.1%) with morphine (0.01%) reported effective postoperative analgesia with a low incidence of side effects. nih.gov The majority of studies confirm that a combination of a local anesthetic like bupivacaine with an opioid provides superior dynamic pain relief after major abdominal, orthopedic, and thoracic surgeries compared to either agent alone. oup.com
Table 1: Efficacy of Bupivacaine in Epidural Anesthesia Studies Click on the headers to sort the data.
Spinal anesthesia with bupivacaine is a common choice for lower abdominal and lower limb surgeries due to its rapid onset and reliable block. Research has investigated the trade-offs between different doses.
A narrative review indicated that lower doses of bupivacaine for spinal anesthesia can provide sensory and motor block impacts comparable to conventional doses, with the benefit of a faster recovery time and a significant decrease in complications. mums.ac.ir However, a meta-analysis focusing on elective Caesarean deliveries found that while low-dose bupivacaine (≤8 mg) reduced the risk of maternal hypotension and nausea, it also significantly increased the need for supplemental analgesia during surgery. nih.govresearchgate.net Two events of conversion to general anesthesia occurred only in the low-dose group. nih.gov
When compared to other local anesthetics, bupivacaine demonstrates a favorable profile. A meta-analysis showed that bupivacaine is associated with a significantly lower risk of transient neurological symptoms (TNS) compared to lidocaine (B1675312). researchgate.net In a comparative study with levobupivacaine (B138063) for lower limb surgery, bupivacaine showed a faster onset of motor and sensory block and a longer period of postoperative painlessness. oup.com Another study comparing heavy bupivacaine and heavy levobupivacaine for lower limb surgeries found both to be effective, but levobupivacaine was associated with a lower incidence of cardiovascular side effects like hypotension and bradycardia. neuroquantology.com
Bupivacaine is frequently used for peripheral nerve blocks (PNBs) to provide site-specific anesthesia and analgesia. Ultrasound guidance has enhanced the precision and success rate of these blocks.
For lower extremity surgery, femoral nerve blocks with bupivacaine have proven effective. A prospective, randomized, blinded study on patients undergoing outpatient anterior cruciate ligament (ACL) repair found that a femoral nerve block with either 0.25% or 0.5% bupivacaine significantly improved postoperative analgesia compared to a sham block. bmj.combmj.com Both concentrations provided analgesia for over 23 hours. bmj.comnih.gov A comparison between 0.5% bupivacaine and 0.5% ropivacaine (B1680718) for combined femoral and sciatic nerve block found no significant difference in the onset of sensory block, but the duration of motor block was significantly longer with bupivacaine. ipindexing.com
In a study on the use of liposomal bupivacaine for pain control, it was found that its administration resulted in a successful surgical blockade in about one-third of test subjects, in contrast to 100% success with the conventional form. reachmd.com
Plexus blocks, such as brachial plexus and lumbar plexus blocks, utilize bupivacaine to provide anesthesia for entire limbs.
In brachial plexus blocks for upper limb surgery, bupivacaine has demonstrated prolonged efficacy. A study comparing 0.5% bupivacaine with 0.5% ropivacaine for supraclavicular brachial plexus block found that ropivacaine had a faster onset, but bupivacaine provided a significantly longer duration of analgesia and motor blockade by 3-4 hours. ipindexing.com Another study comparing S(-)-bupivacaine with racemic RS-bupivacaine for supraclavicular brachial plexus block found no significant differences in onset time, spread, or duration of sensory and motor block, with both providing prolonged analgesia. nih.gov A study comparing different concentrations of bupivacaine (0.5%, 0.375%, and 0.25%) for ultrasound-guided infraclavicular brachial plexus block found that all concentrations were effective, though the 0.25% concentration had a longer onset and shorter duration. journalagent.com
A multicenter, randomized, double-blind, controlled trial evaluating liposomal bupivacaine for brachial plexus block in shoulder surgery found that it significantly improved pain scores and reduced opioid consumption for up to 48 hours compared to placebo. oup.com
Local infiltration of bupivacaine into surgical wounds is a simple and effective technique for managing postoperative pain.
A randomized clinical trial involving 288 women undergoing cesarean delivery demonstrated that single-wound infiltration with bupivacaine and adrenaline significantly reduced postoperative pain and opioid use. nih.gov Similarly, a prospective randomized controlled trial on patients undergoing elective Lichtenstein hernioplasty showed that local infiltration of 0.25% bupivacaine significantly decreased postoperative pain, increased the time to first request for rescue analgesia, and reduced the total consumption of supplementary analgesics in the first 24 hours compared to saline placebo. ejmets.com
In cardiac surgery, subcutaneous infiltration of 0.5% bupivacaine at the surgical site provided clinically and statistically significant pain relief for the first 12 hours post-surgery compared to saline infiltration. nih.gov For laparoscopic procedures, preincisional infiltration with 0.5% bupivacaine has been shown to be an effective method for reducing postoperative pain. coloproctol.org However, another study on laparoscopic gynecologic surgery did not find a statistically significant improvement in pain scores with postoperative bupivacaine injection into trocar sites. psu.edu
Pain Management Efficacy Research
Beyond its use in single-shot blocks, bupivacaine is a key component in various strategies for managing acute and chronic pain.
Continuous infusion of bupivacaine is a widely used technique for prolonged postoperative analgesia. A study on patients after abdominal laparotomy found that continuous preperitoneal wound infusion of 0.25% bupivacaine resulted in significantly lower postoperative morphine consumption and pain scores compared to saline. nih.gov Similarly, in non-traumatic spinal fixation surgeries, continuous intra-incisional infusion of bupivacaine led to better pain reduction in the early postoperative hours and spared morphine consumption. nih.gov
For chronic pain, intrathecal bupivacaine, often in combination with opioids, has been reviewed as a safe and effective treatment for both cancer and noncancer pain patients. nih.gov Research has also indicated that bupivacaine can effectively relieve inflammation-induced pain by suppressing the activation of the NF-κB signaling pathway and inhibiting the activation of spinal microglia and astrocytes. nih.gov
Table 2: Efficacy of Bupivacaine in Pain Management Studies Click on the headers to sort the data.
Post-Operative Pain Management Efficacy Studies
Bupivacaine is widely utilized for post-operative pain control, with numerous studies demonstrating its effectiveness. Research shows that intraoperative local application of bupivacaine is effective in reducing post-operative pain for patients undergoing thyroidectomy. nih.gov In one prospective, controlled study involving 90 patients, paratracheal infiltration with bupivacaine resulted in significantly lower Visual Analog Scale (VAS) pain scores at 1, 4, and 12 hours post-surgery compared to a control group. nih.gov Furthermore, the requirement for subsequent analgesics was significantly lower in groups receiving either paratracheal or subcutaneous bupivacaine infiltration. nih.gov
Studies comparing different concentrations and formulations of bupivacaine have yielded varied results. In mastectomy surgeries, an Erector Spinae Plane (ESP) block with a higher concentration of bupivacaine (0.375%) significantly reduced post-operative tramadol (B15222) consumption compared to a lower concentration (0.25%), even though both provided effective analgesia. nih.gov Similarly, in infraorbital nerve blocks for orthodontic extractions, no significant difference in efficacy was found between 0.25% and 0.5% bupivacaine concentrations. nih.gov
Liposomal bupivacaine, an extended-release formulation, has been studied for its potential to prolong analgesia. In video-assisted thoracoscopic surgery (VATS), a thoracic paravertebral blockade with liposomal bupivacaine prolonged the time to the first request for analgesia compared to plain bupivacaine. dovepress.com Retrospective studies on lumbar spinal fusion have also suggested that liposomal bupivacaine is associated with significantly lower opioid usage and shorter hospital stays. researchgate.netresearcher.life However, some meta-analyses suggest that the postoperative pain relief benefits of liposomal bupivacaine are not substantially different from plain bupivacaine in other applications like joint arthroplasty and peripheral nerve blocks. dovepress.com Another formulation, ZYNRELEF®, a combination of bupivacaine and meloxicam, has been shown in Phase 3 studies to significantly reduce pain and the need for opioids for up to 72 hours after surgery compared to bupivacaine solution alone. herontx.com
Table 1: Efficacy of Bupivacaine in Post-Operative Pain Management This table is interactive. You can sort and filter the data.
| Surgical Procedure | Bupivacaine Application | Comparator | Key Efficacy Finding | Source(s) |
|---|---|---|---|---|
| Thyroidectomy | Paratracheal Infiltration | Control Group | Significantly lower VAS scores at 1, 4, and 12 hours post-op. | nih.gov |
| Laparoscopic Appendectomy | Wound Infiltration | Control Group | No overall difference in pain; reduced pain at 24h in surgeries >40 mins. | nih.gov |
| Mastectomy | Erector Spinae Plane Block | 0.25% vs 0.375% Bupivacaine | Higher concentration (0.375%) significantly reduced post-op tramadol use. | nih.gov |
| Thoracic Surgery (VATS) | Paravertebral Block | Plain vs. Liposomal Bupivacaine | Liposomal bupivacaine prolonged time to first analgesic request. | dovepress.com |
| Lumbar Spinal Fusion | Intramuscular Infiltration | Non-liposomal vs. Liposomal Bupivacaine | Liposomal bupivacaine group had significantly lower opioid usage. | researchgate.netresearcher.life |
| Various Surgeries | Soft tissue/periarticular instillation | Bupivacaine solution | ZYNRELEF® (Bupivacaine/Meloxicam) significantly reduced pain and opioid use for 72h. | herontx.com |
Chronic Pain Syndrome Intervention Research
Intrathecal bupivacaine is considered a viable treatment for chronic pain in both cancer and non-cancer patients, particularly for pain refractory to other treatments. researchgate.nethartleymedical.com It is often used as an adjunct to intrathecal opioids to enhance pain relief. researchgate.netoup.com The mechanism of action involves blocking sodium channels directly at the spinal nerves, providing targeted analgesia. hartleymedical.com Research suggests that bupivacaine administration is more effective intrathecally than epidurally for chronic pain management. researchgate.net
Studies exploring the combination of bupivacaine with opioids have shown mixed results. While many clinicians report improved pain relief when adding bupivacaine to an intrathecal drug mixture, some controlled studies have not found a significant benefit. researchgate.net For example, one multicenter, double-blind randomized study found that adding bupivacaine did not provide better pain relief than opioids alone. researchgate.net Conversely, another study concluded that combining bupivacaine with opioids can lower the rate of opioid dose escalation required to manage chronic pain. hartleymedical.com A 2021 study examining patient-controlled intrathecal analgesia (PCIA) found that acutely removing bupivacaine from a chronic opioid-bupivacaine infusion did not adversely affect the effectiveness of PCIA boluses for breakthrough pain. nih.gov
Research into the underlying mechanisms of bupivacaine's efficacy in pain states has also been conducted. In a rat model of inflammatory pain, bupivacaine treatment was shown to significantly increase the mechanical withdrawal threshold (a measure of pain sensitivity). nih.gov The study found that bupivacaine suppressed the activation of the NF-κB signaling pathway and inhibited the activation of spinal microglia and astrocytes, which are involved in pain pathogenesis. nih.gov
Obstetric Analgesia Research Outcomes
Epidural bupivacaine is a mainstay for pain relief during labor and is considered one of the safest and most effective methods. elsevier.esresearchgate.net Research has focused on optimizing its efficacy by studying different concentrations and combinations with other agents.
A randomized, controlled, triple-blind clinical trial compared 0.125% and 0.25% epidural bupivacaine in 114 women in labor. elsevier.es The study found that while both concentrations provided effective analgesia, the 0.25% concentration demonstrated greater analgesic efficacy, with a statistically significant decrease in pain perception after 30 minutes. elsevier.es
Combining bupivacaine with other drugs like opioids or clonidine (B47849) has been shown to enhance its effects. An observational study involving a continuous epidural infusion of 0.0625% bupivacaine with fentanyl provided good pain relief with a fast onset of analgesia (around 10 minutes) and high maternal satisfaction. researchgate.net In a separate study, adding clonidine to 0.125% epidural bupivacaine significantly prolonged the duration of analgesia (126 minutes vs. 97 minutes for bupivacaine alone) and reduced the total amount of bupivacaine required. nih.gov
The impact of bupivacaine on obstetric outcomes has also been a key area of research. A large randomized, double-blind trial compared epidural infusions of 0.1% ropivacaine with 0.1% bupivacaine (both with fentanyl) in 350 parturients. nih.gov While the ropivacaine group had a shorter first stage of labor, there was no significant difference in the mode of delivery (instrumental or cesarean) or other major obstetric or neonatal outcomes. nih.gov
Table 2: Research Outcomes of Bupivacaine in Obstetric Analgesia This table is interactive. You can sort and filter the data.
| Study Design | Bupivacaine Regimen | Comparator | Key Outcome(s) | Source(s) |
|---|---|---|---|---|
| Randomized Controlled Trial | 0.25% Epidural Bupivacaine | 0.125% Epidural Bupivacaine | 0.25% concentration showed greater analgesic efficacy after 30 mins. | elsevier.es |
| Randomized Controlled Trial | 0.1% Bupivacaine + Fentanyl | 0.1% Ropivacaine + Fentanyl | No difference in mode of delivery; ropivacaine associated with shorter 1st stage of labor. | nih.gov |
| Observational Study | 0.0625% Bupivacaine + Fentanyl (continuous infusion) | N/A | Provided good pain relief with fast onset (~10 mins) and high maternal satisfaction. | researchgate.net |
| Comparative Study | 0.125% Bupivacaine + Clonidine | 0.125% Bupivacaine alone | Addition of clonidine significantly prolonged analgesia duration and reduced total bupivacaine dose. | nih.gov |
Predictors of Efficacy and Block Success in Clinical Settings
The success of a bupivacaine block depends on a variety of factors, and research has aimed to identify predictors to optimize clinical outcomes. Factors such as drug concentration, patient characteristics, and the specific nerve block technique play crucial roles.
In breast cancer surgery, patient factors like younger age and the type of surgical intervention are known risk factors for chronic post-operative pain, highlighting that the patient's baseline condition can predict pain outcomes. nih.gov A key independent risk factor for developing chronic pain is the intensity of pain in the immediate post-operative period, suggesting that achieving a successful initial block with bupivacaine is critical. nih.gov
For spinal anesthesia, patient characteristics are significant predictors of sensory block height. A retrospective study developed a predictive model for sensory block level using hyperbaric bupivacaine, which included variables such as bupivacaine dose, patient gender, height, weight, and age. researchgate.net This indicates that individualized dosing based on patient metrics could improve block success. The study noted that anatomical and physiological changes associated with advancing age and body mass index should influence dosing. researchgate.net
The concentration of bupivacaine can also be a predictor of efficacy, although this is not always linear. For instance, in erector spinae plane blocks for mastectomy, a higher concentration (0.375%) was more effective at reducing opioid consumption than a lower one (0.25%). nih.gov However, a study on infraorbital nerve blocks found no significant difference in efficacy between 0.25% and 0.5% concentrations, suggesting a potential ceiling effect for that specific procedure. nih.gov
Long-Term Efficacy and Patient Outcome Research
Patient satisfaction is another important long-term outcome. In a study on thoracic paravertebral blockade, the liposomal bupivacaine group reported higher Quality of Recovery (QoR-15) scores 24 hours after surgery, indicating greater satisfaction with their post-operative pain control. dovepress.com This was attributed in part to the longer time before needing to request additional pain medication. dovepress.com
For chronic pain patients receiving intrathecal therapy, long-term studies support the safety and acceptability of bupivacaine. researchgate.net The stability of bupivacaine in implantable drug delivery devices has been confirmed, supporting its use for long-term infusions. researchgate.netoup.com The primary long-term goal in this population is sustained pain relief and improved function, and while more long-term randomized trials are needed, current literature suggests intrathecal bupivacaine is an efficacious component of long-term pain management strategies. researchgate.net
Investigation into Adverse Effects and Toxicity Profiles of Bupivacaine
Systemic Toxicity Research
Bupivacaine, a widely utilized local anesthetic, has been the subject of extensive research regarding its potential for systemic toxicity following unintended intravascular injection or excessive absorption. Investigations have primarily focused on its adverse effects on the cardiovascular and central nervous systems, revealing complex cellular and molecular mechanisms underlying its toxicity.
Mechanisms of Cardiotoxicity
The cardiotoxic effects of bupivacaine are a significant concern and have been investigated thoroughly. The primary mechanisms involve direct actions on cardiac muscle cells (cardiomyocytes), leading to electrophysiological and metabolic disturbances. These disturbances can culminate in severe cardiac events, including arrhythmias and myocardial depression. csahq.orgnih.gov Research has pinpointed dysregulation of ion channels and mitochondrial dysfunction as key contributors to these toxic effects.
Bupivacaine's primary mechanism of cardiotoxicity lies in its ability to interfere with the function of critical ion channels within cardiomyocytes, which are essential for maintaining cardiac rhythm and contractility.
Sodium (Na+) Channels: Bupivacaine avidly blocks cardiac sodium channels in a time- and voltage-dependent manner. nih.gov It has a particularly high affinity for channels in the inactivated state, which is prevalent during the plateau phase of the cardiac action potential. ahajournals.orgnih.gov The block develops rapidly during the action potential, but the recovery from this block during diastole is notably slow. nih.gov This "fast-in, slow-out" kinetic profile leads to an accumulation of blocked channels, especially at normal or fast heart rates, significantly depressing cardiac conduction and myocardial contractility. nih.govnih.gov This potent and prolonged sodium channel blockade is a primary factor in bupivacaine-induced conduction abnormalities and reentrant arrhythmias. ahajournals.org Studies have also shown a stereoselective effect, with the R(+)-enantiomer of bupivacaine being more potent in blocking the inactivated state of cardiac sodium channels compared to the S(-)-enantiomer, which may explain its higher toxicity. ahajournals.orgnih.gov
Calcium (Ca2+) Channels: Research indicates that bupivacaine significantly inhibits L-type calcium channels in a concentration-dependent manner. nih.gov This blockade results in a decreased calcium influx into cardiomyocytes, which can contribute to its negative inotropic (reduced contractility) effects. One proposed mechanism involves bupivacaine promoting the expression of calreticulin, a protein that can regulate CaV1.3 (L-type) channels, ultimately leading to reduced calcium current and a predisposition to arrhythmia. nih.gov
Potassium (K+) Channels: Bupivacaine has also been shown to inhibit potassium channels. Specifically, it blocks the small-conductance calcium-activated potassium type 2 (SK2) channels, which are widely distributed in heart cells. nih.gov The inhibition of these channels can disrupt cardiac repolarization, further contributing to the arrhythmogenic potential of the drug. The potency of bupivacaine in inhibiting SK2 channels is higher than that of other local anesthetics like ropivacaine (B1680718) and lidocaine (B1675312), which is consistent with its greater cardiotoxicity. nih.gov
Table 1: Bupivacaine's Effect on Cardiac Ion Channels
| Ion Channel | Bupivacaine's Effect | Consequence | References |
|---|---|---|---|
| Sodium (Na+) | Potent, "fast-in, slow-out" block, especially of inactivated-state channels. | Depressed cardiac conduction, reduced contractility, reentrant arrhythmias. | nih.gov, ahajournals.org, nih.gov |
| Calcium (Ca2+) | Concentration-dependent inhibition of L-type channels. | Negative inotropic effect, potential for arrhythmia. | nih.gov |
| Potassium (K+) | Inhibition of small-conductance calcium-activated (SK2) channels. | Disrupted repolarization, contributes to arrhythmogenicity. | nih.gov |
Beyond ion channel modulation, bupivacaine exerts toxic effects by impairing mitochondrial function, which is critical for the high energy demands of the heart. mdpi.com As a lipophilic molecule, bupivacaine can interact with the inner mitochondrial membrane, disrupting the electron transport chain and oxidative phosphorylation. mdpi.comnih.gov
Key findings from research into bupivacaine-induced mitochondrial dysfunction include:
Inhibition of Respiration: Bupivacaine can cause a concentration-dependent inhibition of mitochondrial respiration. nih.gov This leads to a decrease in oxygen consumption and, consequently, a reduction in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov
Mitochondrial Depolarization: The drug induces depolarization of the mitochondrial membrane, a key indicator of mitochondrial distress. nih.govresearchgate.net
Permeability Transition Pore (mPTP) Opening: Bupivacaine can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. nih.gov Persistent opening of the mPTP leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. nih.govnih.gov This effect is considered a central event in bupivacaine-induced myotoxicity. nih.gov
Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. mdpi.com
These mitochondrial impairments compromise the energy supply to cardiomyocytes, exacerbating the negative inotropic effects and contributing to cell injury and death. nih.govmdpi.com Studies have shown that these mitochondrial effects are reversible to some extent, with mitochondrial structure and function recovering after the drug is washed out. researchgate.net
The culmination of ion channel blockade and mitochondrial dysfunction makes bupivacaine notably arrhythmogenic. csahq.org Investigations in both animal models and clinical case reports have documented its potential to induce a range of cardiac arrhythmias.
Electrocardiogram (ECG) Changes: Bupivacaine administration is associated with distinct ECG alterations, including prolongation of the PR interval and widening of the QRS complex duration. nih.govoatext.comnih.gov These changes reflect the drug's depressive effects on atrioventricular and intraventricular conduction.
Induction of Arrhythmias: In experimental settings, bupivacaine has been shown to induce serious arrhythmias, including atrioventricular block, supraventricular tachycardia, premature ventricular contractions (PVCs), ventricular tachycardia, and ventricular fibrillation. csahq.orgoatext.com Studies comparing bupivacaine to other local anesthetics have consistently demonstrated its higher propensity to cause severe arrhythmias. csahq.org
Stereospecific Toxicity: The racemic mixture of bupivacaine is considered more arrhythmogenic than its S(-) isomer, levobupivacaine (B138063). oatext.comoatext.com Studies in rats have shown that racemic bupivacaine induces more frequent and severe arrhythmias and has a greater effect on prolonging the QRS complex duration compared to levobupivacaine, particularly in older animals. oatext.comoatext.com This difference is largely attributed to the R(+) enantiomer's more potent blockade of cardiac sodium channels. ahajournals.orgnih.gov
Table 2: Arrhythmias Observed in Animal Studies with Bupivacaine
| Animal Model | Observed Arrhythmias | Key ECG Changes | References |
|---|---|---|---|
| Sheep | Ventricular Tachycardia, Ventricular Fibrillation | QRS Widening | csahq.org, nih.gov |
| Rats | Premature Atrial Contractions, Ventricular Tachycardia, Ventricular Fibrillation, Asystole | PR Interval Prolongation, QRS Widening | oatext.com, oatext.com |
| Dogs | Ventricular Tachycardia, Ventricular Fibrillation | - | nih.gov |
Mechanisms of Neurotoxicity
Bupivacaine can also exert direct toxic effects on nervous tissue, a phenomenon that has been studied primarily in the context of spinal anesthesia and peripheral nerve blocks. The underlying mechanisms involve the induction of programmed cell death (apoptosis) and necrosis in neurons and glial cells.
Research has demonstrated that bupivacaine can trigger a cascade of events leading to neuronal cell death in a dose- and time-dependent manner. nih.govresearchgate.net
Induction of Apoptosis: Bupivacaine has been shown to induce apoptosis in various neuronal cell lines, including Schwann cells and dorsal root ganglion (DRG) neurons. nih.govnih.gov This process is characterized by key apoptotic events such as DNA fragmentation and the activation of caspases, which are proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been implicated. nih.govresearchgate.net
Role of Reactive Oxygen Species (ROS): A central mechanism in bupivacaine-induced neurotoxicity is the generation of ROS. nih.govresearchgate.net The production of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress. This oxidative stress damages cellular components, including DNA, and triggers apoptotic pathways. nih.gov Studies have shown that the use of antioxidants can significantly inhibit bupivacaine-induced apoptosis, highlighting the critical role of ROS. nih.gov
DNA Damage and PARP-1 Activation: Bupivacaine-mediated oxidative stress can cause significant DNA damage. researchgate.netnih.gov This damage activates the nuclear enzyme poly (ADP-ribose) polymerase-1 (PARP-1). While PARP-1 is involved in DNA repair, its overactivation can deplete cellular energy stores (NAD+ and ATP), contributing to cell dysfunction and death. nih.gov
Inflammatory Signaling: The tumor necrosis factor (TNF) signaling pathway has also been identified as a contributor to bupivacaine's neurotoxicity. In DRG neurons, bupivacaine upregulates the expression of TNF-alpha (TNF-α) and its receptor, TNF-R1. Inhibiting this TNF-α/TNF-R1 signaling pathway has been shown to rescue neurons from bupivacaine-induced apoptosis, suggesting it is a key component of the neurotoxic mechanism. nih.gov
Axonal Degeneration Research
Research into the neurotoxic effects of bupivacaine has included investigations into its potential to cause axonal degeneration. A study focusing on the impact of local anesthetics on injured neurons found that bupivacaine can significantly worsen outcomes. In an animal model involving unilateral transection of the facial motor nerve, the application of 0.75% bupivacaine at the injury site resulted in a substantial increase in motoneuron death compared to saline or lidocaine. nih.gov Four weeks after the injury, the average survival of facial motoneurons was only 35% in the bupivacaine group, a stark contrast to the 80% survival in the saline group and 78% in the lidocaine group. nih.gov This suggests that bupivacaine exacerbates cell death in already injured motoneurons, a critical consideration in clinical settings where nerve blocks are performed near sites of existing nerve damage. nih.gov
Further research has explored the molecular mechanisms underlying these neurotoxic effects. Studies have shown that bupivacaine can interfere with crucial cellular processes. For instance, investigations have demonstrated that bupivacaine can inhibit the axonal transport of important molecules like Tumor Necrosis Factor-alpha (TNF-alpha), which plays a role in inflammatory pain and nerve response to injury. karger.com By disrupting such fundamental neuronal functions, bupivacaine may contribute to the degenerative processes observed in nerve tissues.
Table 1: Effect of Local Anesthetics on Motoneuron Survival After Axotomy
| Treatment Group | Average Motoneuron Survival (%) |
|---|---|
| Saline | 80 |
| 2% Lidocaine | 78 |
| 0.75% Bupivacaine | 35 |
Central Nervous System Manifestations and Seizure Pathophysiology
Central nervous system (CNS) toxicity is a significant concern with bupivacaine administration. The initial signs often involve CNS excitation, such as restlessness, dizziness, tremors, and slurred speech, which can escalate to seizures or CNS depression. researchgate.net The underlying pathophysiology involves the blockade of voltage-gated sodium channels within the central nervous system. nih.gov While this is the primary mechanism of its anesthetic action, excessive blockade can lead to adverse CNS effects.
The progression to seizures is thought to be caused by the blockade of inhibitory neurons in the cortex, leading to unrestrained excitatory pathways. youtube.com At higher concentrations, bupivacaine can also block excitatory neurons, resulting in CNS depression and coma. youtube.com Research has also implicated Twik-related acid-sensitive K+ (TASK) channels in the mechanism of seizures, as their inhibition by local anesthetics can cause membrane depolarization and heightened neuronal excitability. jcdr.net Furthermore, bupivacaine has been shown to reduce NMDA receptor-mediated currents in the spinal cord, which could contribute to its complex effects on the CNS. nih.gov
Studies in animal models have demonstrated that factors such as acidosis can lower the seizure threshold and increase the free fraction of bupivacaine in the plasma, thereby increasing its delivery to the brain and potentiating neurotoxicity. youtube.com In cases of intrathecal administration, CNS toxicity can occur if the drug diffuses cephalad in the cerebrospinal fluid to the cerebral cortex. medscape.com
Hepatotoxicity and Nephrotoxicity Research
Hepatotoxicity: While less common than neurotoxicity and cardiotoxicity, bupivacaine-induced liver injury has been documented in scientific literature. Case series and reports have described new-onset cholestatic injury following bupivacaine infusion for postoperative pain management. apsf.orgfrontiersin.orgnih.gov Patients in these cases presented with symptoms like jaundice, anorexia, and fatigue, with laboratory findings showing conjugated hyperbilirubinemia and elevated transaminases. nih.gov The mechanism behind bupivacaine-induced hepatotoxicity is not fully elucidated but is thought to involve either an allergic reaction or the formation of toxic metabolites. frontiersin.org Bupivacaine is extensively metabolized by the hepatic cytochrome P450 system, and variations in this metabolic pathway could influence an individual's susceptibility to liver injury. frontiersin.org
Nephrotoxicity: Research has also explored the potential for bupivacaine to induce kidney damage. In vitro studies using human kidney proximal tubule cells (HK-2) have shown that bupivacaine can induce apoptosis in a concentration-dependent manner. karger.com This process was found to involve caspase activation and the inhibition of pro-survival protein kinases. karger.com The study concluded that this apoptotic induction was independent of voltage-gated sodium channel blockade, suggesting a distinct mechanism of renal cell injury. karger.com
Furthermore, studies in animal models with induced renal failure have indicated that impaired kidney function can increase the neurotoxicity of bupivacaine. jsurgmed.comresearchgate.net While bupivacaine is primarily metabolized by the liver, its metabolites are excreted by the kidneys. droracle.ai In patients with pre-existing renal impairment, altered pharmacokinetics can lead to a lowered toxicity threshold. jsurgmed.com Acidosis, which can accompany renal failure, may also increase the free fraction of the drug, heightening the risk of toxicity. nih.gov
Table 2: Summary of Bupivacaine-Induced Organ Toxicity Research Findings
| Organ System | Key Research Findings |
|---|---|
| Nervous System | Exacerbates motoneuron death post-injury. nih.gov Blocks inhibitory neurons leading to seizures. youtube.com |
| Liver | Can induce cholestatic liver injury. apsf.orgfrontiersin.orgnih.gov Mechanism may involve allergic reaction or toxic metabolites. frontiersin.org |
| Kidney | Induces apoptosis in human kidney proximal tubule cells in vitro. karger.com Renal dysfunction can increase systemic neurotoxicity. jsurgmed.comresearchgate.net |
Allergic and Hypersensitivity Reaction Mechanisms
Allergic reactions to amide local anesthetics like bupivacaine are considered rare. nih.govclevelandclinicmeded.com When they do occur, they can be due to sensitivity to the anesthetic molecule itself or to preservatives like methylparaben found in multi-dose vials. clevelandclinicmeded.com True hypersensitivity reactions to bupivacaine are infrequent, with many suspected allergic events being misdiagnosed. nih.gov
However, specific mechanisms of bupivacaine-induced hypersensitivity have been investigated. A case report detailed a novel mechanism of B cell-mediated anaphylaxis following a second exposure to bupivacaine for spinal anesthesia. nih.gov In this case, the initial exposure is thought to have triggered naïve B cells to differentiate into plasma cells and memory B cells. nih.gov The plasma cells produce specific IgE antibodies that sensitize mast cells. nih.gov Upon re-exposure, the memory B cells rapidly respond, leading to a nonclassical allergic IgE reaction and widespread mast cell degranulation, resulting in anaphylaxis. nih.gov The diagnosis was confirmed through specialized B cell culture tests. nih.gov Other reports describe anaphylactoid reactions with symptoms like itching, burning sensations, and respiratory distress occurring shortly after administration. jcdr.net
Strategies for Toxicity Mitigation and Management Research
Lipid Emulsion Therapy Investigations
Intravenous lipid emulsion (ILE) has emerged as a primary treatment for local anesthetic systemic toxicity (LAST), particularly the severe cardiotoxicity associated with bupivacaine. frontiersin.orgdroracle.ai The most widely accepted mechanism of action is the "lipid sink" theory. nih.govutah.edu This theory posits that the lipid emulsion creates an expanded lipid phase within the plasma, which sequesters the highly lipid-soluble bupivacaine molecules, drawing them away from their sites of action in the cardiac and neural tissues. nih.gov This effectively reduces the concentration of free drug available to cause toxicity. frontiersin.org
Beyond the lipid sink effect, other mechanisms have been proposed and investigated. ILE may enhance the redistribution of bupivacaine to organs like the liver for metabolism. nih.gov Another hypothesis is that lipid emulsions provide a source of fatty acids for myocardial energy production, counteracting the bupivacaine-induced inhibition of mitochondrial fatty acid oxidation. apsf.orgfrontiersin.org Research in animal models has shown that lipid emulsion administration improves hemodynamics and myocardial metabolism following bupivacaine-induced cardiac toxicity. apsf.org Studies have also suggested that ILE may have direct inotropic effects and can reverse the cardiac sodium channel blockade caused by bupivacaine. nih.gov
Pharmacological Interventions for Toxicity
Besides lipid emulsion therapy, other pharmacological interventions are crucial in managing bupivacaine toxicity. The immediate management of LAST involves stopping the injection of the anesthetic and ensuring adequate oxygenation. medscape.com
For the management of seizures, which are a common manifestation of CNS toxicity, benzodiazepines are the drugs of choice. droracle.aiutah.edu In cases of refractory seizures, barbiturates or propofol (B549288) may be considered, although large doses of propofol should be avoided due to its potential to worsen cardiovascular instability. medscape.com
In the context of cardiac arrest due to bupivacaine toxicity, standard advanced cardiac life support (ACLS) protocols are modified. Small bolus doses of epinephrine (B1671497) are preferred, while vasopressin, calcium channel blockers, and beta-blockers should be avoided. medscape.com The use of sodium bicarbonate may be considered to manage severe acidosis, which can potentiate bupivacaine's toxicity. medscape.com
Risk Factor Identification and Stratification Studies
The risk of developing systemic toxicity from bupivacaine is influenced by a combination of patient-specific, drug-related, and procedural factors. Identifying and stratifying these risks are crucial for mitigating adverse events.
Patient-Related Risk Factors:
Certain patient populations are more susceptible to bupivacaine toxicity. Patients with pre-existing cardiac conditions, particularly severe cardiac failure, are at an increased risk due to potential myocardial depression and arrhythmias induced by the anesthetic. oup.com Liver disease can impair the metabolism of bupivacaine, leading to increased plasma concentrations and a higher likelihood of toxicity. apsf.org Age is another significant factor; both the elderly and the very young may be more vulnerable. rxlist.com Pregnancy can also increase susceptibility due to physiological changes that affect drug distribution and protein binding. nih.gov
Drug- and Procedure-Related Risk Factors:
The total dose of bupivacaine administered is a primary determinant of toxicity. oup.com The site of injection also plays a critical role; accidental intravascular injection is a major cause of rapid-onset systemic toxicity. oup.com The vascularity of the injection site influences the rate of systemic absorption. Bupivacaine itself possesses vasodilatory properties, which can hasten its entry into the bloodstream. nih.gov
A key concept in understanding bupivacaine's toxicity profile is the ratio of the dose required to produce cardiovascular collapse to the dose that induces central nervous system (CNS) effects, known as the CC/CNS ratio. Bupivacaine has a low CC/CNS ratio (around 2.0) compared to other local anesthetics like lidocaine (around 7.1), indicating that cardiovascular collapse can happen more readily after the initial CNS signs. oup.com
| Factor Category | Specific Risk Factor | Impact on Bupivacaine Toxicity |
| Patient-Related | Pre-existing cardiac disease | Increased susceptibility to myocardial depression and arrhythmias. oup.com |
| Liver disease | Impaired drug metabolism leading to higher plasma levels. apsf.org | |
| Extremes of age (elderly, young) | Altered drug clearance and sensitivity. rxlist.com | |
| Pregnancy | Physiological changes affecting drug distribution. nih.gov | |
| Drug-Related | High total dose | Direct correlation with the risk of toxicity. oup.com |
| Intrinsic vasodilatory properties | Faster systemic absorption. nih.gov | |
| Procedure-Related | Accidental intravascular injection | Rapid onset of severe systemic toxicity. oup.com |
| Injection into highly vascular tissue | Increased rate of systemic absorption. |
Long-Term Neurological and Systemic Sequelae Investigations
While most adverse effects of bupivacaine are acute and transient, research has explored the potential for long-term neurological and systemic consequences.
Neurological Sequelae:
Studies, primarily in animal models and in vitro, have investigated the neurotoxic potential of bupivacaine. These investigations have shown that bupivacaine can induce apoptosis (programmed cell death) in neuronal cells. nih.gov The mechanism is thought to involve an overload of intracellular calcium. nih.govplos.org Some research suggests that the neurotoxic effects are concentration- and time-dependent. mdpi.com While severe neurological injury is rare in clinical practice, these preclinical findings highlight a potential for long-term deficits, particularly with high concentrations or prolonged exposure.
Systemic Sequelae:
The primary long-term systemic concern with bupivacaine is myotoxicity, or muscle damage. In vitro and animal studies have demonstrated that bupivacaine can cause myocyte toxicity, leading to necrosis and apoptosis of muscle cells. nih.gov These effects are also dose- and time-dependent. nih.gov However, studies have also indicated that bupivacaine-induced myotoxicity is often reversible, with muscle regeneration occurring over several weeks. nih.gov
Investigations into other long-term systemic effects are less common. The majority of research focuses on the acute and potentially fatal cardiotoxic and CNS effects that occur with systemic toxicity. nih.gov
Preclinical Models for Bupivacaine Toxicity Assessment
A variety of preclinical models have been instrumental in elucidating the mechanisms of bupivacaine toxicity and in developing safer anesthetic practices. These models range from cellular-level investigations to whole-animal studies.
In Vitro Models:
Cell Cultures: Various cell lines are used to study the direct cellular effects of bupivacaine. For instance, SH-SY5Y neuroblastoma cells are frequently used to investigate neurotoxicity, allowing researchers to examine mechanisms like apoptosis and calcium channel involvement. nih.govplos.orgnih.gov Myocyte cultures are employed to assess myotoxicity, while chondrocyte cultures are used to study the effects on cartilage, particularly relevant for intra-articular injections. nih.govnih.gov These models allow for controlled experiments on cellular viability, metabolism, and molecular pathways. nih.govnih.gov
Isolated Organ Preparations: The Langendorff-perfused isolated heart model is a classic tool for studying the direct cardiotoxic effects of bupivacaine without the influence of the central nervous system or systemic circulation. jvsmedicscorner.com This preparation allows for the detailed assessment of electrophysiological parameters, such as conduction and arrhythmias, as well as myocardial contractility. jvsmedicscorner.comresearchgate.net
In Vivo Models:
Animal Models: A range of animal models, including rats, rabbits, sheep, and dogs, have been used to study the systemic effects of bupivacaine toxicity. oup.comjvsmedicscorner.comsemanticscholar.org These models are crucial for understanding the complex interplay between the CNS and cardiovascular system during a toxic event. semanticscholar.org Animal studies have been vital in determining the relative cardiotoxicity of bupivacaine compared to other local anesthetics and in evaluating potential rescue therapies. nih.govjvsmedicscorner.com For example, studies in awake sheep have been particularly informative in comparing the convulsive and lethal doses of different local anesthetics. oup.com
| Model Type | Specific Example | Key Research Findings on Bupivacaine Toxicity |
| In Vitro | SH-SY5Y neuroblastoma cells | Elucidation of apoptotic pathways and calcium dysregulation in neurotoxicity. nih.govplos.orgnih.gov |
| Myocyte cultures | Demonstration of dose- and time-dependent myotoxicity and reversibility. nih.gov | |
| Isolated Langendorff heart | Characterization of direct negative inotropic and arrhythmogenic effects. jvsmedicscorner.comresearchgate.net | |
| In Vivo | Rat models | Assessment of local neurotoxicity and myotoxicity. nih.gov |
| Sheep models | Comparison of CNS and cardiovascular toxicity with other local anesthetics. oup.com | |
| Dog models | Investigation of arrhythmogenesis and resuscitation from cardiac toxicity. jvsmedicscorner.com |
Studies on Drug Interactions Involving Bupivacaine
Pharmacodynamic Interactions Research
Pharmacodynamic interactions refer to how co-administered drugs influence the physiological and clinical effects of bupivacaine. Research in this area has been extensive, particularly concerning its use with adjuvants to enhance its anesthetic and analgesic properties.
Interactions with Opioids and Adjuvants
The combination of bupivacaine with opioids is a common strategy to improve the quality and duration of analgesia.
Research has shown that the addition of opioids like fentanyl and sufentanil to bupivacaine for spinal anesthesia can significantly prolong the duration of effective analgesia compared to bupivacaine alone. nih.govnih.gov A study on patients undergoing cesarean section demonstrated that adding 20 µg of fentanyl or 2.5 µg of sufentanil to hyperbaric bupivacaine resulted in satisfactory intraoperative analgesia and a longer duration of pain relief. nih.gov However, this can also be associated with an increased incidence of side effects such as nausea and pruritus. nih.gov
In a study involving inguinal hernia surgery, both fentanyl and sufentanil combined with bupivacaine provided significantly better pain reduction than bupivacaine alone for up to four hours post-surgery. nih.gov The mean pain score in the bupivacaine-only group was 1.67, while it was 1.51 for the bupivacaine-fentanyl group and 1.52 for the bupivacaine-sufentanil group. nih.gov Research has also indicated a synergistic pharmacologic interaction between intrathecal fentanyl and bupivacaine for labor analgesia. researchgate.net
It is important to note that not all research has shown a clear benefit of combining bupivacaine with opioids, particularly with the liposomal formulation of bupivacaine. A systematic review of randomized clinical trials found that liposomal bupivacaine, when compared to standard bupivacaine or another active agent, did not lead to a reduction in opioid use in the majority of studies. drugbank.comnih.gov
Table 1: Effects of Opioid Adjuvants on Bupivacaine Spinal Anesthesia
| Adjuvant | Finding | Study Population |
|---|---|---|
| Fentanyl (20 µg) | Prolonged duration of effective analgesia. nih.gov | Patients undergoing cesarean section. nih.gov |
| Sufentanil (2.5 µg) | Prolonged duration of effective analgesia. nih.gov | Patients undergoing cesarean section. nih.gov |
| Fentanyl | Significantly greater pain reduction for up to 4 hours post-surgery compared to bupivacaine alone. nih.gov | Patients undergoing inguinal hernia surgery. nih.gov |
| Sufentanil | Significantly greater pain reduction for up to 4 hours post-surgery compared to bupivacaine alone. nih.gov | Patients undergoing inguinal hernia surgery. nih.gov |
| Liposomal Bupivacaine | Did not demonstrate a reduction in opioid consumption in 85.71% of randomized controlled trials. drugbank.com | Various surgical patients. drugbank.com |
Interactions with Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists, such as clonidine (B47849) and dexmedetomidine (B676), are frequently used as adjuvants with bupivacaine to prolong the duration of anesthesia and analgesia. nih.govpfizermedicalinformation.com
Dexmedetomidine has been shown to be a more selective alpha-2-adrenoreceptor agonist than clonidine. nih.gov When administered intravenously after subarachnoid anesthesia with hyperbaric bupivacaine, dexmedetomidine prolonged the duration of both sensory and motor blockade. nih.gov In a study on supraclavicular block, the addition of dexmedetomidine to bupivacaine resulted in a shorter onset time for both sensory and motor blocks and a longer duration of anesthesia and analgesia compared to bupivacaine alone. pfizermedicalinformation.com The mean onset time for sensory block with bupivacaine alone was 31.03 minutes, which was reduced to 21.36 minutes with the addition of dexmedetomidine. researchgate.net
Clonidine has also been demonstrated to prolong the duration of analgesia when added to bupivacaine for supraclavicular brachial plexus block, though it may induce more sedation. clinicaltrials.gov A study comparing dexmedetomidine and clonidine as adjuvants to bupivacaine in infraumbilical surgeries found that dexmedetomidine provided a longer duration of analgesia. drugs.com
Table 2: Effects of Alpha-2 Adrenergic Agonists on Bupivacaine Anesthesia
| Adjuvant | Finding |
|---|---|
| Dexmedetomidine | Prolonged duration of sensory and motor blockade when given intravenously with spinal bupivacaine. nih.gov |
| Dexmedetomidine | Reduced onset time and prolonged duration of sensory and motor block in supraclavicular block. pfizermedicalinformation.comresearchgate.net |
| Clonidine | Prolonged duration of analgesia in supraclavicular brachial plexus block. clinicaltrials.gov |
| Dexmedetomidine vs. Clonidine | Dexmedetomidine provided a longer duration of analgesia in infraumbilical surgeries. drugs.com |
Interactions with Vasoconstrictors and Local Anesthetics
The addition of a vasoconstrictor, most commonly epinephrine (B1671497), to bupivacaine solutions is a well-established practice to prolong the duration of action and reduce systemic absorption. mdpi.comnih.govpediatriconcall.com Epinephrine produces local vasoconstriction, which limits the rate at which bupivacaine is absorbed into the bloodstream. mdpi.com This not only extends the anesthetic effect but also decreases the potential for systemic toxicity.
The toxic effects of local anesthetics are additive. mdpi.com Therefore, when bupivacaine is co-administered with other local anesthetics, such as lidocaine (B1675312), there is a potential for increased systemic toxicity if the total dose of both agents is not carefully considered. pfizermedicalinformation.com Some studies have investigated mixtures of bupivacaine and lidocaine to achieve a rapid onset of anesthesia from lidocaine and a prolonged duration from bupivacaine. One study found that a mixture of bupivacaine and lidocaine with epinephrine had a mean duration of effect ranging from 6 hours and 38 minutes to 7 hours and 25 minutes.
Table 3: Effects of Vasoconstrictors and Other Local Anesthetics on Bupivacaine
| Interacting Agent | Effect |
|---|---|
| Epinephrine | Prolongs the duration of anesthesia and reduces systemic absorption of bupivacaine. mdpi.comnih.govpediatriconcall.com |
| Other Local Anesthetics (e.g., Lidocaine) | Additive toxic effects. mdpi.com Potential for a more rapid onset of action. |
Interactions with Sedatives and Anxiolytics
Sedatives and anxiolytics are often administered concurrently with bupivacaine to improve patient comfort during procedures.
Studies have explored the interaction between bupivacaine and benzodiazepines like midazolam. The addition of intrathecal midazolam to bupivacaine in children has been shown to significantly prolong the duration of spinal anesthesia and provide extended postoperative analgesia. One study found that the mean time to the first request for rescue analgesia was significantly longer in the bupivacaine-midazolam group (297.1 minutes) compared to the bupivacaine-fentanyl group (219.9 minutes) and the bupivacaine-only group (162.7 minutes).
The co-administration of propofol (B549288), a common intravenous sedative-hypnotic, with bupivacaine has also been investigated. Research has indicated that intramuscular administration of bupivacaine can potentiate the hypnotic effect of propofol, leading to a decrease in both the induction and maintenance doses of propofol required. However, one animal study suggested that the lipid emulsion in which propofol is formulated did not increase the safety margin in cases of intravascular bupivacaine administration.
Table 4: Effects of Sedatives and Anxiolytics on Bupivacaine Anesthesia
| Sedative/Anxiolytic | Finding |
|---|---|
| Midazolam (intrathecal) | Prolonged duration of spinal anesthesia and postoperative analgesia in children. |
| Propofol | Potentiated hypnotic effect, reducing the required dose of propofol when bupivacaine is given intramuscularly. |
Pharmacokinetic Interactions Research
Pharmacokinetic interactions involve the influence of one drug on the absorption, distribution, metabolism, and excretion of another. For bupivacaine, the most significant pharmacokinetic interactions are related to its hepatic metabolism.
Impact on Hepatic Metabolism of Co-administered Pharmaceuticals
Bupivacaine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major enzyme responsible for its degradation to its main metabolite, pipecolylxylidine. nih.govmdpi.com CYP1A2 is also involved in its metabolism to a lesser extent. mdpi.com
This metabolic pathway means that drugs that inhibit or induce these enzymes can affect the plasma concentrations of bupivacaine. For instance, potent inhibitors of CYP3A4 can decrease the metabolism of bupivacaine, leading to higher plasma levels and an increased risk of toxicity. nih.gov
Conversely, bupivacaine itself has been identified as an inhibitor of other CYP enzymes, specifically CYP2D6 and CYP1A2. nih.gov This suggests that bupivacaine has the potential to affect the metabolism of other drugs that are substrates of these enzymes. However, while this inhibitory potential has been noted, there is a limited amount of published clinical research specifically designed to quantify the impact of bupivacaine on the clearance of co-administered drugs that are metabolized by CYP2D6 or CYP1A2. Therefore, while the theoretical potential for such interactions exists, the clinical significance remains an area for further investigation.
Table 5: Bupivacaine and Cytochrome P450 Enzymes
| Enzyme | Role in Bupivacaine Pharmacokinetics |
|---|---|
| CYP3A4 | Major enzyme responsible for the metabolism of bupivacaine. nih.govmdpi.com |
| CYP1A2 | Minor pathway for the metabolism of bupivacaine. mdpi.com Also inhibited by bupivacaine. nih.gov |
| CYP2D6 | Inhibited by bupivacaine. nih.gov |
Synergistic or Antagonistic Clearance Effects
Drug interactions involving bupivacaine can also manifest as alterations in its clearance or the clearance of co-administered drugs. These effects can be synergistic, where the clearance of one or both drugs is reduced, leading to prolonged effects, or antagonistic, where the clearance is enhanced.
A notable example of an antagonistic effect on bupivacaine clearance is its interaction with clonidine. In a study in mice, pretreatment with clonidine was found to decrease the clearance of bupivacaine. nih.gov This resulted in a higher maximum serum concentration (Cmax) and a larger area under the concentration-time curve (AUC) for bupivacaine, suggesting that clonidine alters the hepatic metabolism of bupivacaine. nih.gov This pharmacokinetic interaction may contribute to the enhanced anesthetic activity observed when these two drugs are used in combination. nih.gov
The combination of bupivacaine with opioids such as fentanyl or morphine is common in clinical practice to enhance analgesia. While the primary interaction is often pharmacodynamic synergism at the receptor level, there can be underlying pharmacokinetic effects. nih.govnih.gov For instance, a study examining the intrathecal administration of a bupivacaine-morphine mixture with and without epinephrine found that epinephrine increased the initial systemic absorption of bupivacaine while decreasing the absorption and urinary excretion of morphine. nih.gov This demonstrates a complex interaction where one component can antagonize the clearance of another from the site of administration.
The co-administration of dexmedetomidine, an alpha-2 adrenergic agonist like clonidine, with bupivacaine for nerve blocks has been shown to prolong the duration of the block. nih.govnih.gov While the primary mechanism is thought to be local, systemic absorption of dexmedetomidine is common and may contribute to the observed effects through central mechanisms. nih.govnih.gov
The following table outlines the synergistic or antagonistic clearance effects observed in drug interaction studies involving bupivacaine.
| Interacting Compound | Effect on Clearance | Pharmacokinetic Changes | Key Findings | Reference(s) |
| Clonidine | Antagonistic (on Bupivacaine clearance) | Decreased clearance of bupivacaine; Increased Cmax and AUC of bupivacaine. | Clonidine pretreatment was shown to alter the hepatic metabolism of bupivacaine in mice. | nih.gov |
| Morphine (with Epinephrine) | Complex Synergistic/Antagonistic | Epinephrine increased the initial systemic uptake of bupivacaine but decreased the absorption and urinary excretion of morphine from the intrathecal space. | The addition of epinephrine to the mixture altered the clearance of both drugs from the site of administration. | nih.gov |
| Fentanyl | Synergistic (Pharmacodynamic) | The interaction is primarily synergistic at the receptor level, leading to enhanced analgesia. | A clear synergistic pharmacologic interaction between intrathecal fentanyl and bupivacaine has been demonstrated. | nih.gov |
| Dexmedetomidine | Synergistic (Primarily Pharmacodynamic) | Prolongs the duration of the nerve block. | Systemic absorption of dexmedetomidine may contribute to the analgesic effects through central mechanisms. | nih.govnih.gov |
Research on Novel Formulations and Delivery Systems for Bupivacaine
Sustained-Release Formulation Investigations
The primary goal of sustained-release formulations is to extend the duration of action of bupivacaine well beyond the typical 2 to 8 hours provided by conventional injections. wikipedia.org This is achieved by encapsulating the drug within various biocompatible carriers that biodegrade or release the anesthetic slowly over time.
Liposomal formulations represent a significant advancement in prolonging the analgesic effects of bupivacaine. The most prominent example is a formulation based on DepoFoam technology, which consists of multivesicular liposomes. nysora.com These are microscopic, honeycomb-like structures composed of non-concentric lipid vesicles that encapsulate aqueous bupivacaine. nih.gov This structure allows for a slow, sustained release of bupivacaine as the individual lipid membranes are gradually disrupted. nysora.comnysora.com
The development of this formulation was driven by the need to provide long-lasting analgesia, potentially for up to 72 hours from a single administration. researchgate.net Research has evaluated its efficacy in various settings. For instance, studies have shown that osmotically balanced, large unilamellar liposomes can maintain the analgesic effect of bupivacaine six times longer than the drug alone in rat models, with an in vitro release profile extending up to six days. nih.gov Clinical evaluations have compared liposomal bupivacaine to standard bupivacaine hydrochloride (HCl), demonstrating prolonged pain relief and a reduced need for subsequent opioid analgesics. researchgate.net A comprehensive review of 76 randomized, controlled trials found that while results were mixed, some studies reported clinically relevant and statistically significant improvements. researchgate.net
Table 1: Selected Research Findings on Liposomal Bupivacaine Efficacy
| Study Focus | Comparison Groups | Key Finding | Citation |
|---|---|---|---|
| Postoperative Pain | Liposomal Bupivacaine vs. Bupivacaine HCl | Cumulative pain intensity score was lower (283 vs. 329); median time to first opioid use was longer (10 vs. 3 hours). | researchgate.net |
| Bunionectomy | Liposomal Bupivacaine vs. Placebo | 28% of patients were opioid-free at 72 hours, compared to 10% in the placebo group. | nysora.com |
| Bunionectomy (Sciatic Nerve Block) | Liposomal Bupivacaine vs. Bupivacaine HCl | 44% difference in pain scores through 96 hours; 61% fewer opioids consumed through 96 hours. | medscape.com |
| Thoracic Paravertebral Block | Liposomal Bupivacaine vs. Plain Bupivacaine | Time to first request for analgesia was prolonged by approximately 4.5 hours in the liposomal group. | nysora.com |
Microspheres and nanoparticles offer alternative platforms for the sustained delivery of bupivacaine, utilizing biodegradable polymers to encapsulate the drug.
Microspheres: Research has focused on polymers such as poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA). These materials are biocompatible and degrade in the body into lactic acid and glycolic acid. Studies have demonstrated that bupivacaine-loaded microspheres can provide prolonged analgesia. For example, PLGA microspheres coated onto a hernia mesh were shown to suppress postoperative hypersensitivity in rats for at least one week. mayoclinic.org Another approach involved developing PLA microspheres with a unique porous core and a dense outer shell, which achieved a high drug loading of over 70% and extended drug release for over five days in vitro and a nerve block duration of more than three days in vivo. researchgate.net A core-shell design using a PLGA core and a poly(L-lactic acid) (PLLA) shell demonstrated a linear release of bupivacaine over two weeks in a goat model. nih.gov Combining microspheres with a gel (Gel-MS/BUP) has also been shown to reduce initial burst release and prolong sensory blockade significantly longer than bupivacaine HCl alone. acs.org
Nanoparticles: Nanoparticle-based systems, due to their small size, offer distinct advantages for drug delivery. nih.gov Research into lipid-polymer hybrid nanoparticles (LPNs) and polymeric nanoparticles has shown promise. nih.gov Studies on bupivacaine-loaded alginate/chitosan nanoparticles demonstrated a 1.4-fold improvement in the total analgesic effect compared to a standard bupivacaine solution in an infraorbital nerve blockade model. fda.gov Similarly, lipid nanoparticle formulations of bupivacaine have been reported to result in sustained plasma concentrations for a longer period compared to plain bupivacaine. jvsmedicscorner.com
Table 2: Research Highlights of Bupivacaine Microsphere and Nanoparticle Systems
| Delivery System | Polymer/Material | Research Finding | Citation |
|---|---|---|---|
| Microspheres on Hernia Mesh | Poly(lactic-co-glycolic acid) (PLGA) | Suppressed postoperative hypersensitivity for at least 7 days in a rat model. | mayoclinic.org |
| Porous Core/Dense Shell Microspheres | Polylactic acid (PLA) | In vitro drug release over 5 days; in vivo sensory and motor blockade for over 3 days. | researchgate.net |
| Core-Shell Microspheres | PLGA core, PLLA shell | Linear release of bupivacaine over a 2-week period in a goat model. | nih.gov |
| Injectable Gel-Microsphere System | PLGA-PEG-PLGA Gel | Prolonged sensory blockade to 24.25 hours compared to 2.25 hours for Bupivacaine HCl. | acs.org |
| Nanoparticles | Alginate/Chitosan | Improved the total analgesic effect by 1.4-fold compared with bupivacaine solution. | fda.gov |
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. Their porous structure makes them excellent candidates for loading and providing sustained release of drugs like bupivacaine. nih.gov
Research has explored a variety of hydrogel systems. An injectable hydrogel prepared by crosslinking gelatin showed a porous 3D mesh structure with high drug-loading capability and a sustainable release profile. nih.gov Another study developed a composite system using a chitosan-genipin hydrogel as a shell and poly(ε-caprolactone) (PC) nanocapsules as a core to deliver bupivacaine. wikipedia.orgfrontiersin.org This system demonstrated a cumulative drug release of 99.2% over 36 hours and improved skin permeation of bupivacaine by five-fold compared to a standard solution. wikipedia.orgfrontiersin.org Other investigations have focused on stimuli-responsive hydrogels. For example, methylcellulose-based hydrogels exhibit pH-dependent swelling, leading to a more controlled, site-specific release in inflamed tissues. nih.gov A biodegradable block copolymer hydrogel was able to extend analgesic effects up to 44 hours in a sciatic nerve block model by maintaining a stable internal pH. nih.gov
Targeted Delivery Approaches Research
Beyond simply extending the duration of action, research is also focused on improving the precision of bupivacaine delivery. The goal is to maximize the drug concentration at the target nerve while minimizing spread to non-target tissues.
Advanced formulations inherently enhance regional specificity by creating a stable, localized drug depot at the site of injection. Unlike aqueous solutions that can diffuse away from the target area more readily, sustained-release systems are designed to remain in place.
The viscosity and particle size of liposomal bupivacaine, for example, may cause it to remain more localized near the injection site, potentially restricting its spread. nysora.com This property is beneficial for targeting specific nerve plexuses or fascial planes. Similarly, injectable hydrogel systems are designed to form a gel in situ, physically preventing the diffusion of the formulation and the encapsulated drug to distant sites. acs.org Research on a gel-microsphere system for peripheral nerve blocks highlighted that the gel component was crucial for preventing the migration of microspheres and ensuring a high local drug concentration at the nerve. acs.org This localization is a key mechanism for improving the precision of the nerve block.
For a local anesthetic to be effective, it must penetrate the nerve sheath (perineurium) to reach the sodium channels on the axon. Research into optimizing this penetration is a key frontier. Conventional anesthetics cross these barriers due to their hydrophobic nature, but efficiency can be limited.
Nanotechnology offers a promising methodology for enhancing nerve penetration. Studies have shown that certain nanoparticles can physically penetrate the peripheral nerve sheath. Research using hollow silica (B1680970) nanoparticles (HSN) to deliver the anesthetic tetrodotoxin (B1210768) demonstrated that the nanoparticles could penetrate into the nerve. fda.gov Imaging of fluorescently labeled HSN confirmed their presence within the nerve structure. researchgate.net This research also revealed that the ability of these nanoparticles to penetrate the nerve was highly size-dependent, indicating that nanoparticle characteristics can be engineered to optimize drug delivery directly to the target axons. researchgate.net By acting as a delivery vehicle that can bypass or more effectively traverse the perineural barrier, such nanoparticle formulations can enhance the efficacy of the encapsulated anesthetic. fda.gov
Impact of Novel Formulations on Pharmacokinetic and Pharmacodynamic Profiles
Novel formulations of bupivacaine significantly alter its pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to conventional bupivacaine solutions. These advanced delivery systems are designed to provide sustained release of the anesthetic at the site of administration, leading to a prolonged analgesic effect and a modified systemic absorption profile.
Liposomal bupivacaine, a well-studied formulation, consists of multivesicular liposomes that encapsulate the drug. nih.gov This structure allows for a slow, controlled release of bupivacaine over an extended period, typically up to 72 or 96 hours. nih.govcambridge.org The pharmacokinetic profile of liposomal bupivacaine is distinct from standard bupivacaine hydrochloride (HCl). Following administration, it exhibits a characteristic bimodal plasma concentration curve. cambridge.orgnih.gov An initial, smaller peak occurs within the first hour, attributed to the absorption of the free bupivacaine present outside the liposomes. cambridge.orgnih.gov A second, more significant and delayed peak is observed between 12 and 36 hours as the encapsulated drug is gradually released from the liposomal matrix. cambridge.orgnih.gov This contrasts sharply with standard bupivacaine, which reaches its peak plasma concentration much faster. cambridge.org The sustained release from liposomes results in a lower peak plasma concentration (Cmax) compared to an equivalent dose of bupivacaine HCl, which is a key factor in reducing the risk of systemic toxicity. cambridge.orgoup.com Studies in rats showed that the Cmax for liposomal bupivacaine was less than one-fifth of that for bupivacaine solution. oup.com This altered PK profile directly translates to a modified pharmacodynamic effect. The duration of the local anesthetic effect with liposomal bupivacaine is significantly prolonged; rat studies demonstrated a five-fold increase in the duration of action (447 minutes vs. 87 minutes) compared to standard bupivacaine solution. oup.com Clinical data supports this, showing that a single administration can provide pain relief for up to 72 hours. nih.gov
Bupivacaine-loaded microspheres, typically made from biodegradable polymers like polylactic-co-glycolic acid (PLGA), also serve as a sustained-release system. nih.govresearchgate.net In a study using a sheep model, bupivacaine-loaded microspheres significantly prolonged the duration of a brachial plexus block. nih.govresearchgate.net The administration of 750 mg of bupivacaine in microspheres increased the duration of complete motor blockade more than six-fold compared to 75 mg of plain bupivacaine, without a significant increase in the maximum plasma concentration. nih.govresearchgate.net This demonstrates that the controlled release from microspheres can enhance the duration of action at the target site while avoiding high systemic drug levels. nih.gov
Hydrogel-based delivery systems represent another promising approach. These are three-dimensional polymer networks that can be loaded with bupivacaine and are often designed to be injectable. nih.gov A study on a chitosan-based hydrogel blended with poly(ε-caprolactone) nanocapsules showed a prolonged in-vitro drug release of over 99% in 36 hours. nih.gov This system improved the skin permeation of bupivacaine by five-fold compared to a standard solution and significantly enhanced the anesthetic effect in animal models. nih.govtandfonline.com Another study with a gelatin-based hydrogel also confirmed a sustainable drug release profile and a greatly improved analgesic effect in a sciatic nerve block model. nih.gov These systems leverage their structure to create a local drug depot, extending the pharmacodynamic effect. nih.govmdpi.com
Interactive Table: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Bupivacaine Formulations
| Formulation | Animal Model/Population | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Citations |
| Liposomal Bupivacaine | Rats | Cmax < 1/5th of bupivacaine solution. | Duration of action 5-fold longer than bupivacaine solution (447 vs 87 min). | oup.com |
| Liposomal Bupivacaine | Human Adults | Bimodal Tmax (initial peak <1 hr, second peak 12-36 hrs); prolonged release up to 96 hrs. | Provides analgesia for up to 72 hours. | nih.govnih.gov |
| Bupivacaine Microspheres | Sheep | Cmax not significantly different from a 10x lower dose of plain bupivacaine. | >6-fold increase in duration of complete motor blockade vs. plain bupivacaine. | nih.govresearchgate.net |
| Chitosan-GP/PC Hydrogel | In Vitro / Animal Model | 5-fold improvement in skin permeation over 24h vs. bupivacaine solution. | Prolonged and enhanced anesthetic effect for at least 7 days. | nih.govtandfonline.com |
| Gelatin-based Hydrogel | Mice | Sustainable drug release profile. | Greatly improved in vivo analgesic effect. | nih.gov |
Comparative Research on Bupivacaine
Comparison with Other Amide Local Anesthetics (e.g., Lidocaine (B1675312), Ropivacaine (B1680718), Levobupivacaine)
Bupivacaine belongs to the amide class of local anesthetics, which also includes commonly used agents like lidocaine, ropivacaine, and levobupivacaine (B138063). verywellhealth.com These agents share a similar mechanism of action but differ significantly in their physicochemical properties, leading to distinct clinical profiles.
Efficacy and Potency Comparisons
The efficacy and potency of a local anesthetic determine its clinical effectiveness. Bupivacaine is known for its high potency and long duration of action. verywellhealth.comnih.gov
Bupivacaine vs. Lidocaine: Bupivacaine is significantly more potent and has a much longer duration of action than lidocaine. verywellhealth.comnih.gov While lidocaine has a rapid onset of action (2-5 minutes), its effects are relatively short-lived (1-2 hours). verywellhealth.comclinicaltrials.gov Bupivacaine has a slower onset (5-10 minutes) but provides prolonged anesthesia, lasting from 2 to 4 hours or more, which is advantageous for managing postoperative pain. verywellhealth.comclinicaltrials.gov Studies have shown that bupivacaine provides superior postoperative pain control compared to lidocaine, reducing the need for supplemental analgesics. nih.govnih.gov A systematic review found no clinical benefit in mixing lidocaine with bupivacaine to try and achieve both a rapid onset and long duration; the combination did not improve onset times and actually reduced the duration of the block.
Bupivacaine vs. Ropivacaine: Ropivacaine is structurally similar to bupivacaine but is produced as a pure S(-)-enantiomer, which influences its clinical properties. nih.gov Research indicates that ropivacaine is less potent than bupivacaine. oup.com Several studies using the minimum local analgesic concentration (MLAC) for epidural labor analgesia have found ropivacaine to be approximately 40-60% as potent as bupivacaine. oup.com This difference in potency is crucial when comparing their clinical effects. oup.com In terms of duration, some studies show ropivacaine has a slightly shorter duration of action than bupivacaine, while others find them very similar. jhwcr.comresearchgate.net For instance, in one study on lower third molar surgery, 0.75% ropivacaine provided a longer duration of anesthesia (412 minutes) compared to 0.5% bupivacaine (376 minutes). researchgate.net
Bupivacaine vs. Levobupivacaine: Levobupivacaine is the pure S(-)-enantiomer of bupivacaine. It was developed to offer a similar efficacy to racemic bupivacaine but with a better safety profile. Clinical studies generally show that levobupivacaine and bupivacaine have equivalent efficacy and potency. nih.gov For spinal anesthesia and peripheral nerve blocks, they provide a similar onset and duration of sensory block. oup.com
Interactive Data Table: Efficacy and Potency Comparison of Amide Local Anesthetics
| Anesthetic | Relative Potency (vs. Bupivacaine) | Onset of Action | Duration of Action | Key Findings |
| Lidocaine | Less Potent | Rapid (2-5 min) verywellhealth.comclinicaltrials.gov | Short (1-2 hours) verywellhealth.com | Favored for its fast onset, but provides shorter postoperative analgesia than bupivacaine. nih.govnih.gov |
| Ropivacaine | Less Potent (~0.6) oup.com | Similar to Bupivacaine oup.com | Similar or Slightly Shorter jhwcr.comresearchgate.net | Potency difference must be considered when comparing toxicity and motor block. oup.com |
| Levobupivacaine | Equipotent nih.gov | Similar to Bupivacaine oup.com | Similar to Bupivacaine oup.com | Developed to provide similar efficacy to bupivacaine with an improved safety profile. nih.gov |
Toxicity Profile Comparative Analyses
A critical differentiator among amide local anesthetics is their potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity.
Bupivacaine vs. Lidocaine: Bupivacaine exhibits a significantly greater potential for cardiotoxicity than lidocaine. verywellhealth.comjvsmedicscorner.com This is attributed to its higher lipid solubility and stronger affinity for cardiac sodium channels, leading to a slower dissociation rate which can precipitate severe cardiac arrhythmias. jvsmedicscorner.com While both can cause central nervous system (CNS) toxicity, the cardiotoxicity of bupivacaine is a more prominent clinical concern. jvsmedicscorner.com
Bupivacaine vs. Ropivacaine and Levobupivacaine: Both ropivacaine and levobupivacaine were developed to have a lower toxicity potential than racemic bupivacaine. nih.gov As pure S(-)-enantiomers, they have a reduced affinity for cardiac sodium channels compared to the R(+)-enantiomer present in bupivacaine. nih.gov Numerous studies have confirmed that ropivacaine and levobupivacaine are less cardiotoxic than bupivacaine. nih.gov Animal studies and human volunteer trials have shown that higher doses of ropivacaine and levobupivacaine are tolerated before the onset of CNS or cardiovascular symptoms compared to bupivacaine. oup.com This wider safety margin is a primary reason for their use in certain clinical scenarios, despite the lower potency of ropivacaine. oup.com
Interactive Data Table: Comparative Systemic Toxicity
| Anesthetic | Cardiotoxicity Potential | Neurotoxicity Potential | Key Toxicity-Related Finding |
| Lidocaine | Low | Moderate | Significantly less cardiotoxic than bupivacaine. verywellhealth.comjvsmedicscorner.com |
| Ropivacaine | Lower than Bupivacaine | Lower than Bupivacaine | Has a reduced risk of arrhythmia compared to bupivacaine. nih.gov |
| Levobupivacaine | Lower than Bupivacaine | Lower than Bupivacaine | As the S(-)-enantiomer, it is inherently less cardiotoxic than racemic bupivacaine. nih.gov |
| Bupivacaine (Racemic) | High | High | Considered one of the most cardiotoxic local anesthetics due to its high affinity for cardiac sodium channels. nih.govjvsmedicscorner.com |
Differential Blockade Characteristics Comparison
Differential blockade refers to the ability of a local anesthetic to block sensory nerve fibers (which transmit pain) more selectively than motor nerve fibers. A greater differential block is clinically desirable as it can provide pain relief without causing significant muscle weakness, facilitating earlier mobilization.
Bupivacaine vs. Ropivacaine: Ropivacaine is known to produce a greater degree of differential blockade compared to bupivacaine. oup.com At concentrations that provide equivalent sensory analgesia, ropivacaine tends to cause less profound and shorter-lasting motor block. jhwcr.comresearchgate.net This characteristic makes it particularly advantageous for applications like labor epidural analgesia and postoperative pain management in ambulatory settings, where preserving motor function is important. researchgate.net
Bupivacaine vs. Levobupivacaine: Studies comparing the differential blockade of levobupivacaine and bupivacaine have yielded more varied results. Some research suggests that levobupivacaine may offer a slight advantage with less motor block. nih.gov However, other studies have found their clinical block profiles, including the degree of motor blockade, to be nearly identical. oup.com For example, a study comparing the two for spinal anesthesia found that the motor block regression time was longer in the bupivacaine group. nih.gov
Comparison with Ester Local Anesthetics
Local anesthetics are also classified as esters, such as procaine, tetracaine (B1683103), and 2-chloroprocaine. The primary difference between amides and esters lies in their metabolism. nih.gov Ester anesthetics are rapidly hydrolyzed in the plasma by pseudocholinesterase, resulting in a shorter duration of action and the production of para-aminobenzoic acid (PABA), a metabolite that can cause allergic reactions. nih.govwikipedia.org In contrast, amide anesthetics like bupivacaine are metabolized in the liver, leading to a longer duration of action and a much lower incidence of allergic reactions. nih.govnih.gov
Clinically, this means bupivacaine offers a more prolonged period of anesthesia compared to most esters. For example, a study comparing spinal anesthesia for knee arthroscopy found that bupivacaine produced a significantly longer sensory and motor block (median sensory recovery of 6.1 hours) compared to the ester 2-chloroprocaine (median sensory recovery of 2.6 hours). nih.gov However, the faster recovery with esters can be advantageous for short, ambulatory procedures. nih.gov
Tetracaine, a long-acting ester, has a duration of action that is more comparable to bupivacaine. nih.gov However, studies have found that sensory anesthesia with bupivacaine is still typically 20% to 30% longer than that of tetracaine in peripheral nerve blocks. nih.gov
Comparison with Non-Pharmacological Pain Management Modalities
Pharmacological interventions like bupivacaine infiltration are often compared with non-pharmacological methods for pain control.
Bupivacaine vs. Acupuncture: Direct comparisons have shown that local anesthetics are more effective for acute procedural pain. In a randomized trial for pain relief during postpartum surgical repair, women receiving a local anesthetic reported significantly less pain (Visual Analogue Scale score 1.5) compared to those receiving ear acupuncture (VAS score 3.5). nih.gov Patient satisfaction was also significantly higher in the local anesthetic group. nih.gov
Bupivacaine vs. Transcutaneous Electrical Nerve Stimulation (TENS): TENS is a non-invasive method used as an adjunct for postoperative pain management. nih.gov While TENS can reduce postoperative pain and opioid requirements compared to placebo, it is generally considered an add-on modality rather than a replacement for the profound, site-specific analgesia provided by a bupivacaine block. nih.govnih.gov Studies show TENS is effective in reducing pain at rest, but its efficacy is often evaluated in the context of a multimodal approach that may already include local anesthetics. nih.gov
Health Economic and Outcome Research in Comparative Contexts
The choice of anesthetic has significant economic implications, factoring in drug cost, procedural time, recovery duration, and management of side effects.
Cost-Effectiveness vs. Other Amides: While bupivacaine is often less expensive per vial than its newer counterparts, ropivacaine and levobupivacaine, a full economic analysis is more complex. Studies have suggested that the improved safety profile of ropivacaine and levobupivacaine could potentially lead to cost savings by reducing the need to manage adverse events, although this is difficult to quantify. researchgate.net One analysis concluded that replacing bupivacaine and ropivacaine with levobupivacaine could significantly reduce budget costs without compromising treatment effectiveness. researchgate.netpharmacoeconomics.ru However, another review focusing on labor analgesia concluded there was no clear advantage to the routine use of ropivacaine over bupivacaine, including on economic grounds. nih.gov
Cost-Effectiveness vs. General Anesthesia: Regional anesthesia techniques using agents like bupivacaine are often more cost-effective than general anesthesia for outpatient procedures. nih.govscielo.br A systematic review found that local or regional anesthesia is associated with lower average total hospital costs, reduced drug and supply costs, and shorter recovery times. nih.govscielo.br The prolonged postoperative analgesia from bupivacaine can also reduce the need for costly opioid analgesics and decrease the length of stay in the post-anesthesia care unit. clinicaltrials.govnih.gov
Cost-Effectiveness vs. Non-Pharmacological Modalities: Non-pharmacological therapies are promoted as potentially less invasive and less expensive options for some conditions, particularly chronic pain. wholehealthliving.com For acute postoperative pain, however, the robust and reliable analgesia from a bupivacaine block can facilitate faster recovery and discharge, representing an upfront investment that may lead to downstream cost savings compared to managing inadequately controlled pain with other modalities. clinicaltrials.govejmets.com
Advanced Methodologies in Bupivacaine Research
In Vitro Research Models
In vitro models are crucial for dissecting the specific cellular and molecular interactions of bupivacaine in a controlled environment, free from the systemic variables of a living organism.
Primary Neuronal Culture Studies
Primary neuronal cultures, often derived from embryonic chick dorsal root ganglion neurons or rat hippocampal neurons, serve as a fundamental tool for investigating the direct effects of bupivacaine on nerve cells. nih.gov These studies are instrumental in assessing neurotoxicity. nih.gov Research has shown that exposure to local anesthetics like bupivacaine can induce morphological changes in growing neurons, including growth cone collapse and neurite degeneration. nih.govresearchgate.net
Studies using SH-SY5Y neuroblastoma cells, an established in vitro model for cytotoxicity, have explored the mechanisms of bupivacaine-induced neurotoxicity. semanticscholar.orgresearchgate.net Findings indicate that bupivacaine can decrease cell viability in a dose-dependent manner. semanticscholar.org For instance, treating SH-SY5Y cells with 1 mM bupivacaine for 24 hours resulted in a significant reduction in viability to approximately 26-27%. semanticscholar.org The underlying mechanisms appear to involve intracellular calcium overload and apoptosis. semanticscholar.orgnih.gov Specifically, research suggests that T-type calcium channels may play a role in the neuronal injury observed following bupivacaine administration. semanticscholar.org Other investigations using cultured rat hippocampal neurons have also demonstrated that bupivacaine can inhibit neuron activity, an effect that can be reversed by a fat emulsion. researchgate.net
Comparative studies have been performed to evaluate the neurotoxic potential of different local anesthetics. nih.gov In one such study using isolated dorsal root ganglion neurons from chick embryos, the concentration required to cause 50% growth cone collapse (IC50) after a 15-minute exposure was determined for several anesthetics. nih.govresearchgate.net
| Local Anesthetic | IC50 for Growth Cone Collapse (15 min exposure) | Reversibility (at 20h post-washout) |
|---|---|---|
| Bupivacaine | ~10-2.6 M | Showed insignificant percentage growth cone collapse compared to control. nih.gov |
| Lidocaine (B1675312) | ~10-2.8 M | Percentage growth cone collapse was significantly higher than control. nih.gov |
| Ropivacaine (B1680718) | ~10-2.5 M | Showed insignificant percentage growth cone collapse compared to control. nih.gov |
| Mepivacaine | ~10-1.6 M | Percentage growth cone collapse was significantly higher than control. nih.gov |
Excised Nerve Preparation Electrophysiology Research
Research using excised nerve preparations, such as the frog or mouse sciatic nerve and the rabbit vagus nerve, allows for the direct measurement of bupivacaine's effects on nerve impulse conduction. nih.govnih.govnih.gov In these models, compound action potentials (CAPs) are recorded to assess changes in nerve fiber function. nih.govtandfonline.com Studies on isolated frog sciatic nerves have shown that bupivacaine application results in a dose-dependent inhibition of nerve conduction. nih.govtandfonline.com As the concentration of bupivacaine increases, the area and amplitude of the CAP waveform decrease linearly, while latency periods are prolonged. nih.govtandfonline.com
This methodology also helps to understand the differential blockade of various nerve fiber types. Analysis of the CAP power spectrum suggests that bupivacaine first affects motor fibers (which have the least myelin), followed by faster-conducting neurosensorial fibers, and finally the unmyelinated C-fibers as the concentration increases. nih.govtandfonline.com This is consistent with bupivacaine's primary mechanism of blocking voltage-dependent sodium channels to prevent the initiation and propagation of action potentials. tandfonline.com Furthermore, research on isolated rabbit vagus nerves has demonstrated that bupivacaine produces a greater frequency-dependent conduction blockade of C-fibers compared to other anesthetics like tetracaine (B1683103). nih.gov
| Nerve Preparation | Key Bupivacaine Effect | Measurement | Reference |
|---|---|---|---|
| Frog Sciatic Nerve | Dose-dependent decrease in CAP area and amplitude. | Compound Action Potential (CAP) Recordings | nih.govtandfonline.com |
| Frog Sciatic Nerve | Initial shift of power spectrum to higher frequencies, then returning to lower frequencies. | Fast Fourier Transform (FFT) Analysis of CAPs | nih.govtandfonline.com |
| Rabbit Vagus Nerve (C-fibers) | Greater frequency-dependent conduction blockade compared to tetracaine. | Action Potential Amplitude during 9 Hz and 15 Hz stimulation | nih.gov |
| Mouse Sciatic Nerve | Blockade of C-fiber CAPs extended by co-application of QX-314. | Compound Action Potential (CAP) Recordings | nih.gov |
Ion Channel Electrophysiology (Patch-Clamp) Investigations
Patch-clamp electrophysiology is a powerful technique for investigating the interaction of bupivacaine with specific ion channels, which are its primary molecular targets. nih.gov These studies are often conducted on cells expressing specific channel subtypes, such as Xenopus oocytes or human embryonic kidney (HEK) cells. nih.govfrontiersin.org The main action of bupivacaine is to block voltage-gated sodium channels (VGSCs), thereby preventing nerve impulse propagation. tandfonline.comnih.gov
Research has focused extensively on the cardiac sodium channel isoform, Nav1.5, as its blockade is linked to bupivacaine's cardiotoxicity. nih.gov Patch-clamp studies on Nav1.5 expressed in Xenopus oocytes show that bupivacaine induces a voltage- and concentration-dependent blockade with a half-maximal inhibitory dose (IC50) of 4.51 μmol/L. nih.gov Bupivacaine demonstrates a higher affinity for inactivated channels compared to resting channels. nih.gov It also induces a use-dependent or phasic block, where its inhibitory effect increases with the frequency of channel activation. nih.govphysiology.org
Investigations have also explored bupivacaine's effects on different sodium channel subtypes, such as tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) channels found in dorsal root ganglion neurons. physiology.org Bupivacaine shows a higher affinity for TTXs channels than for TTXr channels. physiology.org Beyond sodium channels, bupivacaine has been shown to interact with other ion channels, including nicotinic acetylcholine (B1216132) receptor channels and various potassium channels. nih.govfrontiersin.org
| Channel/Cell Type | Key Finding | IC50 / Apparent Affinity (Kd) | Reference |
|---|---|---|---|
| Cardiac Na+ Channels (Nav1.5) in Xenopus oocytes | Voltage- and concentration-dependent blockade. | IC50: 4.51 μmol/L | nih.gov |
| Cardiac Na+ Channels (Inactivated State) in Guinea Pig Myocytes | Avid block of inactivated channels. | Kd: 0.9 μmol/L (0.9 x 10-6 M) | nih.gov |
| TTXs Na+ Channels in DRG Neurons | Higher affinity compared to TTXr channels. | IC50: 12.5 ± 1.4 μmol/l | physiology.org |
| TTXr Na+ Channels in DRG Neurons | Lower affinity compared to TTXs channels. | IC50: 31.7 ± 5.2 μmol/l | physiology.org |
| Na+ Channels in ND7/23 Neuroblastoma Cells (Resting State) | Tonic block of resting channels. | IC50: 178 ± 8 μM | bmj.com |
| Cardiac Na+ Channels (Activated/Open State) in Guinea Pig Myocytes | High-affinity binding to the activated state. | Apparent Affinity: 3.3 μmol/L (R-bupivacaine), 4.3 μmol/L (S-bupivacaine) | nih.govahajournals.org |
Cardiac Myocyte Culture Studies
Primary cultures of cardiac myocytes, typically from neonatal rats or guinea pigs, are essential for studying the cellular mechanisms of bupivacaine-induced cardiotoxicity. nih.govscispace.comresearchgate.net These models allow for direct observation of the drug's effects on cardiomyocyte function, structure, and viability, separate from hemodynamic factors. nih.gov Research using these cultures has shown that bupivacaine can induce a negative inotropic effect, reducing the force of contraction in a concentration-dependent manner. nih.gov
Studies have identified multiple mechanisms contributing to cardiotoxicity. Bupivacaine is known to accumulate in myocardial tissue and cause reversible morphological changes in mitochondria, such as swelling. nih.gov It can also reduce mitochondrial oxygen consumption. nih.gov Furthermore, bupivacaine affects intracellular calcium ([Ca2+]i) handling; it has been shown to suppress [Ca2+]i oscillations and reduce the myofilaments' sensitivity to calcium. nih.govresearchgate.net At higher concentrations, bupivacaine induces apoptosis (programmed cell death) in cardiomyocytes, a process involving the release of cytochrome c from mitochondria and the activation of caspases. scispace.com
| Model System | Bupivacaine Concentration | Observed Effect | Reference |
|---|---|---|---|
| Guinea Pig Isolated Heart (Langendorff) | 3.0 and 7.5 µg/mL | Reversible mitochondrial swelling and reduced left ventricular pressure. | nih.gov |
| Neonatal Cardiomyocyte Cell Cultures | Not specified | Reduced mitochondrial oxygen consumption. | nih.gov |
| Guinea Pig Skinned Fibers | 5 µM | Significantly decreased Ca2+ sensitivity of myofilaments. | nih.gov |
| Primary Cultured Rat Cardiomyocytes | Under 1 mM | Dose-responsive and time-dependent apoptotic cell death. | scispace.com |
| Neonatal Rat Cardiomyocytes | 5.5 µM | Reduced rate of intracellular Ca2+ oscillations. | researchgate.net |
In Vivo Research Models
Animal Models for Nerve Blockade Efficacy Assessment
Animal models are the standard for assessing the efficacy and duration of nerve blockade produced by bupivacaine and its various formulations. frontiersin.orgresearchgate.net The most common model involves performing a sciatic nerve block in rodents, such as Sprague Dawley rats. frontiersin.orgfigshare.comnih.gov Following the injection of bupivacaine near the sciatic nerve, researchers assess the resulting sensory and motor blockade using standardized tests. frontiersin.org Sensory blockade is often measured by the Hargreaves test (thermal sensitivity) or with von Frey filaments (mechanical allodynia), while motor function can be evaluated through open-field testing or observation of limb function. frontiersin.orgfigshare.com
These models are crucial for comparing different formulations of bupivacaine. For example, studies have compared standard bupivacaine with liposomal bupivacaine, a sustained-release formulation. frontiersin.orgnih.gov Research in rats has shown that liposomal bupivacaine can produce a significantly longer duration of sensory blockade compared to a standard bupivacaine HCl solution. nih.gov Animal models are also used to investigate the potential for long-term neurotoxicity, especially in compromised states like pre-existing diabetic neuropathy, where perineural bupivacaine has been shown to exacerbate sensorimotor deficits. frontiersin.orgfigshare.com Other animal models, such as plexus anesthesia in frogs and infiltration anesthesia in guinea pigs, have also been used for comparative efficacy studies. researchgate.net
| Animal Model | Block Type | Bupivacaine Formulation | Key Finding | Reference |
|---|---|---|---|---|
| Rat | Sciatic Nerve Block | Liposomal Bupivacaine (Exparel™) vs. Bupivacaine HCl | Median sensory blockade duration was 240 min for liposomal vs. 120 min for 0.5% bupivacaine HCl. | nih.gov |
| Rat (Diabetic Model) | Sciatic Nerve Block | Bupivacaine vs. Liposomal Bupivacaine | Bupivacaine worsened long-term sensorimotor function in both control and diabetic animals; liposomal bupivacaine did not. | frontiersin.orgfigshare.com |
| Calf | Cornual Nerve Block | 5% Bupivacaine-SAIB vs. 2% Lidocaine | Mean duration of nerve block was 18.17 hours for Bupivacaine-SAIB vs. 0.79 hours for lidocaine. | nih.gov |
| Guinea Pig | Infiltration Anesthesia | Bupivacaine vs. Lignocaine | Duration of anesthesia produced by bupivacaine was more prolonged than lignocaine at equal concentrations. | researchgate.net |
| Swine | Intracoronary Injection | Racemic Bupivacaine vs. Levobupivacaine (B138063) vs. Ropivacaine | The lethal dose was lowest for racemic bupivacaine, indicating higher cardiotoxicity. | nih.gov |
Animal Models for Cardiotoxicity and Neurotoxicity Evaluation
The evaluation of bupivacaine-induced toxicity, particularly cardiotoxicity and neurotoxicity, heavily relies on animal models. nih.gov These models are crucial for understanding the mechanisms of toxicity and for developing safer anesthetic agents and treatment strategies. nih.govnih.gov Various species are used, each offering specific advantages for studying different aspects of toxicity.
Researchers have utilized a range of animal models, from smaller rodents to larger mammals, to investigate the adverse effects of bupivacaine. nih.govjvsmedicscorner.com In rats, models of acute kidney injury have been used to examine how systemic conditions can exacerbate bupivacaine-induced neurotoxicity. jsurgmed.com Studies on rats have demonstrated that bupivacaine can significantly affect cardiac function, leading to arrhythmias such as premature ventricular contraction, ventricular tachycardia, and ventricular fibrillation. nih.gov These studies often involve histopathological examination of brain tissue and immunohistochemical analysis to measure markers of neurotoxicity. jsurgmed.com
Larger animals like dogs and sheep are also frequently used, especially for studying cardiotoxicity, as their cardiovascular physiology more closely resembles that of humans. nih.govjvsmedicscorner.com In dogs, intravenous infusions of bupivacaine have been used to determine the dose at which seizures and ventricular arrhythmias occur, highlighting the narrow margin between central nervous system (CNS) toxicity and cardiovascular collapse. jvsmedicscorner.com Sheep have been employed in studies evaluating the pharmacokinetics and toxicity of different bupivacaine formulations, such as bupivacaine-loaded microspheres, in the context of regional anesthesia techniques like brachial plexus blocks. nih.gov Isolated heart preparations, such as the Langendorff guinea pig heart model, allow for the direct examination of bupivacaine's effects on cardiac contractility and heart rate, showing it to be significantly more potent in depressing cardiac function than other local anesthetics like lidocaine. jvsmedicscorner.com
These animal studies are fundamental in defining the mechanisms of toxicity, such as the role of ion channels and specific cellular pathways. nih.govnih.gov For instance, research has pointed to bupivacaine's effect on L-type voltage-dependent calcium channels as a key mechanism in its cardiotoxicity. nih.gov
Table 1: Examples of Animal Models in Bupivacaine Toxicity Research
| Animal Model | Area of Study | Key Findings | References |
|---|---|---|---|
| Rat | Cardiotoxicity | Induced significant decreases in heart rate and left ventricular systolic pressure (LVSP); caused ventricular arrhythmias. | nih.gov |
| Rat | Neurotoxicity | Renal dysfunction was shown to increase neurotoxicity in brain tissue associated with bupivacaine. | jsurgmed.com |
| Dog | Cardiotoxicity & CNS Toxicity | High percentage of subjects developed ventricular arrhythmias after receiving supraconvulsive doses of bupivacaine. | jvsmedicscorner.com |
| Sheep | Cardiotoxicity & Pharmacokinetics | Controlled-release microspheres prolonged brachial plexus block without a significant increase in peak plasma concentration compared to plain bupivacaine. | nih.gov |
| Rabbit | Cardiotoxicity | Bupivacaine depressed cardiac contractility at lower total doses compared to ropivacaine. | jvsmedicscorner.com |
| Guinea Pig | Cardiotoxicity (Isolated Heart) | Bupivacaine was found to be approximately 10-fold more potent than lidocaine at decreasing cardiac contractility. | jvsmedicscorner.com |
| Cat | Neurotoxicity & Cardiotoxicity | Supraconvulsant doses of bupivacaine showed a propensity for producing severe arrhythmias. | jvsmedicscorner.com |
Pharmacokinetic Animal Modeling
Pharmacokinetic (PK) animal modeling is essential for understanding the absorption, distribution, metabolism, and excretion of bupivacaine. These studies help determine key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), clearance, and elimination half-life, which are critical for evaluating the safety and efficacy of different formulations and administration techniques. nih.govfrontiersin.orgresearchgate.net
Various animal models are utilized for pharmacokinetic studies of bupivacaine. Feline models, for instance, have been used to describe the pharmacokinetics of bupivacaine following ultrasound-guided transversus abdominis plane (TAP) blocks. nih.govresearchgate.netmdpi.com In these studies, researchers collect plasma samples at multiple time points after drug administration and use liquid chromatography-mass spectrometry to measure bupivacaine concentrations. nih.govmdpi.com The data are then analyzed using compartmental and non-compartmental models to derive PK parameters. nih.govresearchgate.net Such studies have shown that techniques like the TAP block can produce bupivacaine concentrations below toxic levels in cats. nih.govresearchgate.net
Sheep models have been used to characterize the pharmacokinetics of bupivacaine hydrochloride after intravenous infusion and brachial plexus block, as well as to evaluate novel formulations like bupivacaine-loaded microspheres. nih.gov These studies can assess how different doses and formulations affect the duration of action and systemic absorption. nih.gov For example, a study in sheep demonstrated that bupivacaine-loaded microspheres could significantly prolong the motor blockade from a brachial plexus block without causing the high plasma concentrations associated with toxicity. nih.gov
Calf models have been employed to evaluate the pharmacokinetics and efficacy of novel long-acting bupivacaine formulations, such as those using sucrose (B13894) acetate (B1210297) isobutyrate (SAIB). frontiersin.org These studies compare the new formulation against standard local anesthetics like lidocaine, measuring both plasma concentrations and the duration of analgesia. frontiersin.org The findings can demonstrate the potential for new formulations to provide extended pain relief with a low risk of systemic toxicity, as indicated by a Cmax well below reported toxic levels. frontiersin.org
Table 2: Pharmacokinetic Parameters of Bupivacaine in a Feline Model (TAP Block)
| Parameter | Group 1 (2 mg/kg) | Group 2 (2.5 mg/kg) | References |
|---|---|---|---|
| Cmax (ng/mL) | 1166 ± 511 | 1810 ± 536 | nih.govresearchgate.net |
| Tmax (min) | 33 ± 14 | 47 ± 22 | nih.govresearchgate.net |
| Clearance (mL/min/kg) | 5.3 ± 1.8 | 4.9 ± 1.5 | nih.govresearchgate.net |
| Elimination Half-life (min) | 253 ± 55 | 217 ± 52 | nih.govresearchgate.net |
Data represents mean ± standard deviation from a study in cats receiving an ultrasound-guided transversus abdominis plane (TAP) block.
Clinical Research Methodologies
Randomized Controlled Trial Designs in Anesthesia
Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of bupivacaine in clinical practice. nih.gov These studies involve randomly assigning participants to two or more groups to compare different interventions. nih.govresearchgate.net In anesthesia research, RCTs are frequently designed to be double-blinded, where neither the patients nor the clinicians administering the treatment know who is receiving the investigational drug versus a placebo or an active comparator. nih.govclinicaltrials.gov
The design of an RCT for bupivacaine typically involves a clear definition of the patient population, the intervention, the control group, and the primary and secondary outcomes. dovepress.com For example, an RCT might compare a liposomal bupivacaine formulation to a standard bupivacaine solution for postoperative pain management after a specific surgery, such as video-assisted thoracoscopic surgery (VATS). dovepress.com The primary outcome could be total opioid consumption within a 48-hour postoperative period, while secondary outcomes might include pain scores at rest and during coughing, time to first request for rescue analgesia, and patient satisfaction scores. dovepress.com
Control groups in bupivacaine RCTs can consist of a placebo (like normal saline), a different local anesthetic (such as ropivacaine or 2-chloroprocaine), or a different formulation of bupivacaine. nih.govresearchgate.netresearchgate.net The choice of comparator allows researchers to determine relative efficacy and safety. researchgate.netpnrjournal.com For instance, studies have compared bupivacaine with ropivacaine for labor analgesia or spinal anesthesia, assessing outcomes like the degree of motor block, duration of sensory block, and neonatal outcomes. researchgate.netpnrjournal.com
Sample size calculation is a critical step in RCT design to ensure the study is adequately powered to detect a clinically meaningful difference between treatment groups. dovepress.comcenterwatch.com The study protocol, statistical analysis plan, and informed consent form are essential documents that must be approved by an ethics committee before the trial begins. clinicaltrials.govdovepress.com Many trials are also pre-registered in public databases like ClinicalTrials.gov. clinicaltrials.govdovepress.com
Observational Studies and Registry Analyses
Observational studies and registry analyses play a vital role in understanding the use and effects of bupivacaine in real-world clinical settings. nih.gov Unlike RCTs, where interventions are assigned by investigators, observational studies analyze data from routine clinical practice without manipulating the treatment patients receive. pnrjournal.comnih.gov These studies can include large cohorts of patients, allowing for the evaluation of outcomes in diverse populations that may be excluded from the strict inclusion criteria of RCTs. nih.gov
A key type of observational study is the prospective observational cohort study. pnrjournal.comnih.gov For example, a study was designed to assess the pharmacokinetics of liposomal bupivacaine after intercostal nerve blockade for thoracotomy analgesia. nih.gov In this study, researchers enrolled patients undergoing the procedure as part of their standard care, collected serum samples at predefined intervals, and analyzed them to determine pharmacokinetic parameters like Tmax and Cmax. nih.gov Such studies can reveal significant variability in drug absorption and confirm safety by showing that serum concentrations remain below toxic thresholds in a clinical setting. nih.gov
Patient registries are another form of observational study where data on a group of patients with a specific characteristic or undergoing a particular treatment are collected systematically over time. clinicaltrials.gov These registries can be used to monitor the long-term effectiveness and safety of bupivacaine formulations and identify rare adverse events that may not be detected in shorter-term RCTs. The data for these studies can be sourced from electronic health records, insurance claims databases, or dedicated clinical registries.
Pharmacovigilance and Post-Marketing Surveillance Research
Pharmacovigilance is the science and activity related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. nih.gov Post-marketing surveillance is a crucial component of pharmacovigilance, occurring after a drug has been approved for public use. hrsa.gov For bupivacaine, this ongoing monitoring is vital for identifying potential safety issues that were not apparent during pre-approval clinical trials. nih.govhrsa.gov
A primary source of data for post-marketing surveillance is spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS). nih.gov This database collects reports of adverse events from healthcare professionals, patients, and manufacturers. nih.gov Researchers can analyze this data to identify "safety signals," which are reported associations between a drug and an adverse event that warrant further investigation. nih.govhrsa.gov
For example, a pharmacovigilance analysis of the FAERS database was conducted to compare adverse events associated with liposomal bupivacaine and standard bupivacaine. nih.gov The study identified thousands of adverse event reports and, after applying signal evaluation criteria, found numerous safety signals for both formulations. nih.gov Liposomal bupivacaine was associated with signals primarily related to cardiac, gastrointestinal, and neurological disorders, while standard bupivacaine generated signals mainly affecting the fetus, respiratory system, and nervous system. nih.gov Such research helps to characterize and compare the real-world safety profiles of different drug formulations and can lead to updates in prescribing information or other regulatory actions. hrsa.gov
The process involves identifying important known risks, potential risks, and areas where information is missing. hrsa.gov This systematic approach ensures that the safety profile of medications like bupivacaine is continuously evaluated throughout their lifecycle. hrsa.gov
Omics Technologies in Bupivacaine Research
The application of "omics" technologies—such as genomics, proteomics, and metabolomics—is an advanced frontier in bupivacaine research, offering deep insights into the molecular mechanisms of its action and toxicity. These technologies allow for a comprehensive, system-wide analysis of genes, proteins, and metabolites, which can help in identifying biomarkers for drug response and toxicity and in discovering novel therapeutic targets.
In the context of bupivacaine, omics studies can elucidate the complex signaling pathways involved in its effects. For instance, research has shown that bupivacaine can inhibit the progression of certain cancers, such as non-small cell lung cancer (NSCLC), by inducing autophagy. nih.gov Using techniques central to proteomics and cell signaling analysis (like Western blotting), researchers have identified that bupivacaine exerts this effect by inhibiting the Akt/mTOR signaling pathway. nih.gov The study demonstrated that bupivacaine treatment reduced the phosphorylation of key proteins Akt and mTOR in cancer cell lines. nih.gov
Pharmacogenomics, a branch of genomics, investigates how an individual's genetic makeup affects their response to drugs. While specific large-scale pharmacogenomic studies on bupivacaine are emerging, the principle is highly relevant. Genetic variations in ion channels, metabolic enzymes (like cytochrome P450s), or drug targets could explain inter-individual differences in efficacy and susceptibility to toxicity.
Metabolomics, the study of small molecule metabolites, can also be applied to understand bupivacaine toxicity. By analyzing changes in the metabolic profile of cells or organisms exposed to bupivacaine, researchers could identify specific metabolic signatures associated with cardiotoxicity or neurotoxicity. This could lead to the development of sensitive biomarkers for early detection of toxicity. Similarly, proteomics can identify changes in protein expression that are critical to the cellular response to bupivacaine.
Proteomics and Metabolomics Studies
Proteomics and metabolomics are powerful tools for elucidating the molecular mechanisms underlying the effects of bupivacaine, including its therapeutic actions and toxicity. These approaches allow for a broad, unbiased analysis of changes in protein expression and metabolite profiles in response to the drug.
Proteomics in Bupivacaine Research:
Proteomic studies have been instrumental in identifying key proteins and signaling pathways involved in bupivacaine-induced neurotoxicity. A significant study utilizing isobaric tags for relative and absolute quantitation (iTRAQ) proteomics on human neuroblastoma cells (SH-SY5Y) treated with bupivacaine revealed significant alterations in the cellular proteome. This research identified 241 differentially expressed proteins, with 145 being upregulated and 96 downregulated, following bupivacaine exposure. frontiersin.orgnih.gov
Bioinformatic analysis of these proteins highlighted that pathways associated with apoptosis and autophagy play a crucial role in bupivacaine-induced neurotoxicity. nih.gov A key finding was the central role of the phosphatidylinositol 3-kinase (PI3K) signaling pathway in mediating these toxic effects. frontiersin.org The study demonstrated that bupivacaine treatment leads to increased reactive oxygen species (ROS) generation, DNA damage, and mitochondrial injury, all of which are linked to the observed changes in protein expression. frontiersin.orgnih.gov
Key Differentially Expressed Proteins in Bupivacaine-Induced Neurotoxicity
| Protein Category | Upregulated Proteins | Downregulated Proteins | Associated Pathway/Function | Reference |
| Apoptosis | Cleaved caspase 3, Bax | Bcl-2 | Programmed cell death | frontiersin.orgnih.gov |
| Autophagy | LC3II/LC3I ratio | Cellular self-degradation | frontiersin.orgnih.gov | |
| Signaling | Phosphatidylinositol 3-kinase (PI3K), Erk, JNK | Cell survival, proliferation, and stress response | frontiersin.org | |
| DNA Damage/Repair | DNA-PKcs, GADD45, XPD | Response to genotoxic stress |
This table is generated based on data from the text and is for illustrative purposes.
Metabolomics in Bupivacaine Research:
Metabolomic analyses have focused on identifying the biotransformation products of bupivacaine in the human body. Gas chromatography and mass spectrometry have been employed to identify several metabolites in urine following bupivacaine administration. bmj.com These studies are crucial for understanding the drug's pharmacokinetic profile and clearance mechanisms.
The primary metabolites of bupivacaine are formed through various enzymatic reactions, including N-dealkylation and hydroxylation.
Major Metabolites of Bupivacaine
| Metabolite Name | Method of Formation | Reference |
| Desbutylbupivacaine | N-dealkylation | bmj.com |
| 3'-Hydroxy-bupivacaine | Aromatic hydroxylation | bmj.com |
| 4'-Hydroxy-bupivacaine | Aromatic hydroxylation | bmj.com |
| Monohydroxylated isomers on the piperidine (B6355638) ring | Ring hydroxylation | bmj.com |
| N-Butyl-pipecolyl-2-amide | bmj.com |
This table is generated based on data from the text and is for illustrative purposes.
Furthermore, research on the metabolic context of bupivacaine's cardiotoxicity has shown that fatty acid metabolism can predispose the heart to its toxic effects, suggesting a link between cellular metabolism and bupivacaine-induced cardiac dysfunction. amanote.com
Transcriptomics and Gene Expression Analysis
Transcriptomic studies provide a comprehensive view of how bupivacaine alters gene expression, offering insights into the genetic and molecular pathways affected by the drug. This research is particularly important for understanding the mechanisms of bupivacaine-induced neurotoxicity and its potential anti-cancer effects.
Transcriptome Sequencing in Neurotoxicity:
Transcriptome sequencing of human neuroblastoma SH-SY5Y cells treated with bupivacaine has identified a significant number of differentially expressed genes (DEGs). One study reported 335 upregulated and 294 downregulated DEGs in response to bupivacaine. frontiersin.org These genes were primarily enriched in pathways related to the cell cycle and the cAMP signaling pathway. frontiersin.org
Key genes identified as having a central role in bupivacaine-induced apoptosis include Proliferating Cell Nuclear Antigen (PCNA), Cell Division Cycle 6 (CDC6), and Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A). frontiersin.org Furthermore, another study highlighted the differential expression of several DNA repair genes, including XPD, in response to bupivacaine-induced DNA damage. nih.gov
Key Differentially Expressed Genes in Bupivacaine-Treated Neuroblastoma Cells
| Gene Symbol | Gene Name | Regulation | Associated Pathway/Function | Reference |
| PCNA | Proliferating Cell Nuclear Antigen | Upregulated | Cell cycle, DNA replication and repair | frontiersin.org |
| CDC6 | Cell Division Cycle 6 | Upregulated | Cell cycle control | frontiersin.org |
| CDKN1A | Cyclin-Dependent Kinase Inhibitor 1A | Upregulated | Cell cycle arrest | frontiersin.org |
| AKT3 | AKT Serine/Threonine Kinase 3 | Downregulated | Survival signaling | frontiersin.org |
| XPD | Xeroderma Pigmentosum, Complementation Group D | Upregulated | DNA repair (Nucleotide Excision Repair) | nih.gov |
| SNHG16 | Small Nucleolar RNA Host Gene 16 | Upregulated | Regulation of apoptosis (lncRNA) | bmj.com |
| hsa-miR-132-3p | Downregulated | Regulation of gene expression (miRNA) | bmj.com |
This table is generated based on data from the text and is for illustrative purposes.
Gene Expression in Cardiotoxicity:
In the context of cardiotoxicity, gene expression studies have revealed that bupivacaine can modulate the expression of genes crucial for cardiac function. For instance, research has shown that bupivacaine inhibits the mRNA and protein expression of the L-type calcium channel, CaV1.3, in a concentration-dependent manner in rat cardiomyocytes. nih.gov Conversely, the expression of calreticulin, a protein involved in calcium homeostasis, was found to be increased by bupivacaine. nih.gov These changes in gene expression are believed to contribute to the arrhythmogenic effects of the drug.
Advanced Imaging Techniques in Bupivacaine Research (e.g., fMRI, PET)
As of the current body of scientific literature, there is a notable absence of dedicated research studies employing advanced imaging techniques such as functional Magnetic Resonance Imaging (fMRI) or Positron Emission Tomography (PET) to specifically investigate the direct in vivo effects of bupivacaine on the central nervous system or other tissues. While these imaging modalities are widely used in neuroscience and pharmacology to study drug effects, their application to bupivacaine research appears to be a yet unexplored area. Preclinical studies using PET often involve anesthesia, which presents a significant confounding factor when trying to isolate the specific effects of a local anesthetic like bupivacaine. frontiersin.org Therefore, detailed research findings on the use of fMRI or PET in bupivacaine research are not available at this time.
Future Directions and Emerging Research in Bupivacaine Science
Precision Medicine Approaches to Local Anesthetic Use
Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, is a burgeoning field in anesthesiology. For bupivacaine, this involves leveraging an individual's genetic, and environmental factors to optimize anesthetic efficacy and minimize adverse effects.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to this endeavor. Genetic variations can significantly influence the metabolism, sensitivity, and potential for toxicity of bupivacaine. radiustx.com Research has identified several key genes and their variants that can alter a patient's reaction to this local anesthetic. For instance, variations in the SCN5A gene, which encodes the voltage-gated sodium channel that bupivacaine targets, have been linked to increased resistance to its effects. nih.gov Similarly, polymorphisms in cytochrome P450 enzyme genes, such as CYP2D6, can affect how bupivacaine is metabolized, potentially leading to altered drug clearance and a higher risk of systemic toxicity in certain individuals. nih.govauctoresonline.org
Identifying these genetic markers through testing could allow clinicians to make more informed decisions about bupivacaine use, moving away from a one-size-fits-all approach. auctoresonline.org This could lead to personalized anesthesia protocols that enhance patient safety and outcomes. auctoresonline.org
| Gene | Function | Impact of Variation on Bupivacaine | Reference |
| SCN5A | Encodes voltage-gated sodium channel | Can lead to increased resistance to bupivacaine. | nih.gov |
| CYP2D6 | Encodes a key metabolic enzyme | Affects metabolism, potentially altering clearance and toxicity risk. | nih.govauctoresonline.org |
| COMT | Involved in pain perception pathways | Polymorphisms may influence ropivacaine (B1680718) consumption, a related local anesthetic. | nih.gov |
| OPRM1 | Opioid receptor gene | Variations can affect pain sensitivity and analgesic requirements. | nih.govauctoresonline.org |
| BCHE | Encodes butyrylcholinesterase | Deficiency can prolong the effects of certain muscle relaxants used with anesthesia. | nih.gov |
Development of Reversal Agents and Antidotes Research
While bupivacaine is generally safe when administered correctly, local anesthetic systemic toxicity (LAST) is a rare but potentially life-threatening complication that can arise from accidental intravascular injection or excessive dosage. nih.govresearchgate.net Research into effective reversal agents and antidotes is a critical area of focus to improve patient safety.
The most significant advancement in this area has been the introduction and widespread acceptance of lipid emulsion therapy. nih.govutah.edumedscape.com Initially investigated in the early 2000s, research demonstrated that intravenous infusion of a 20% lipid emulsion could effectively reverse the cardiotoxic effects of bupivacaine. nih.gov The proposed mechanism is the "lipid sink" theory, where the lipid emulsion sequesters the lipophilic bupivacaine molecules, drawing them out of the cardiac and central nervous system tissues and reducing their toxic effects. utah.edunewswise.com
Current guidelines recommend the administration of lipid emulsion at the first sign of severe LAST. medscape.com Ongoing research continues to refine protocols for lipid emulsion therapy and explore other potential antidotes. For example, some studies are investigating the potential of nanotechnology to create injectable nanoparticles that can bind to bupivacaine, rendering it inactive and harmless. nih.gov
| Antidote/Reversal Agent | Proposed Mechanism of Action | Clinical Application | Reference |
| Lipid Emulsion (20%) | Creates a "lipid sink" that sequesters lipophilic bupivacaine, reducing its concentration at target tissues. | Treatment for local anesthetic systemic toxicity (LAST), particularly cardiotoxicity. | utah.edumedscape.comnih.govnewswise.com |
| Nanoparticles | Pi-pi complex formation between bupivacaine and an electron-rich nanoparticle to neutralize its clinical effects. | Future potential for rapid reversal of bupivacaine overdose. | nih.gov |
Gene Therapy Approaches to Local Anesthesia
A novel and forward-looking area of research is the use of gene therapy to achieve prolonged local anesthesia. The goal is to overcome the limited duration of action of conventional local anesthetics like bupivacaine, which typically only provide pain relief for a matter of hours. miami.edu
One promising approach involves using a benign adeno-associated viral (AAV) vector to deliver a therapeutic gene to nerve cells in the spine. miami.edu Research in animal models has shown that delivering the carbonic anhydrase-8 gene (Car8) can produce profound and long-lasting analgesia. miami.edu Mice lacking this gene were found to be more susceptible to inflammatory pain, suggesting its role in pain regulation. miami.edu
These "biotherapeutic agents" are being designed to selectively quiet sensory nerves involved in pain without affecting motor function. miami.edu The potential of this technology is significant, as it could offer a non-opioid alternative for managing chronic pain conditions and persistent post-surgical pain. miami.edu Further research is focused on understanding the specific mechanisms, such as the role of intracellular calcium, and developing these therapies for human use. miami.edu
Integration of Artificial Intelligence and Machine Learning in Bupivacaine Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of medicine, including anesthesiology. brieflands.commdpi.comnih.gov In the context of bupivacaine research, these technologies are being used to analyze complex datasets and develop predictive models that can enhance clinical decision-making and patient safety. mdpi.comnih.gov
One key application is the development of decision-support models to optimize bupivacaine dosage. For instance, a study utilizing a machine-learning algorithm developed a model to predict the optimal intrathecal dose of hyperbaric bupivacaine for cesarean sections based on patient-specific physical variables like vertebral column length and abdominal girth. nih.govresearchgate.netnih.gov Such models have the potential to improve the accuracy of anesthetic delivery, ensuring adequate analgesia while minimizing the risk of side effects. nih.govresearchgate.netspringermedizin.de
| AI/ML Application Area | Description | Example Research Finding | Reference |
| Dosage Optimization | Using machine learning to predict the ideal dose of bupivacaine for individual patients based on their characteristics. | A model using vertebral column length and abdominal girth accurately predicted intrathecal bupivacaine dosage for cesarean section. | nih.govresearchgate.netnih.gov |
| Risk Prediction | Applying AI algorithms to identify patients at risk for adverse events or complications related to anesthesia. | AI can be used for pre-surgical evaluation and to predict patient responses to anesthesia. | mdpi.com |
| Clinical Decision Support | Developing AI-powered tools to assist anesthesiologists in real-time clinical management. | AI systems can analyze patient data to provide suggestions for anesthetic management. | nih.gov |
Long-Term Outcomes and Health Economics Research
Beyond the immediate perioperative period, there is a growing interest in the long-term outcomes associated with bupivacaine use and the economic implications of different anesthetic choices. Research in this area is crucial for understanding the full impact of bupivacaine on patient recovery and healthcare costs.
Studies have investigated the long-term effects of continuous peripheral nerve blocks with bupivacaine, with some findings suggesting the potential for myotoxicity, or muscle damage. nih.gov One study found that both bupivacaine and ropivacaine could induce irreversible skeletal muscle damage in an animal model, with the effects of bupivacaine being more pronounced. nih.gov The clinical significance of these findings is still being evaluated.
| Economic Study Comparison | Surgical Context | Key Finding | Reference |
| Liposomal Bupivacaine vs. Epidural Analgesia | Abdominal Surgeries | Liposomal bupivacaine was associated with a 1.6-day shorter length of stay and $6,304 lower hospital costs. | nih.gov |
| Liposomal Bupivacaine vs. Non-Liposomal Bupivacaine Analgesia | Pediatric Spine Surgery | The liposomal bupivacaine group had a shorter length of stay (3.5 vs 4.0 days) and 8% lower total hospital costs. | jheor.orgnih.gov |
| Provider Experience with Liposomal Bupivacaine | Medicare Beneficiaries | Increased provider use of liposomal bupivacaine was associated with reduced emergency department admissions and lower total Medicare expenditures. | tandfonline.com |
Global Health Perspectives on Local Anesthetic Access and Research
Ensuring equitable access to safe and effective local anesthetics like bupivacaine is a significant global health challenge, particularly in low- and middle-income countries (LMICs). numberanalytics.comnumberanalytics.comresearchgate.net In many of these settings, limited resources, inadequate infrastructure, and a shortage of trained healthcare providers hinder the widespread use of regional anesthesia. numberanalytics.comnumberanalytics.com
Local anesthetics are crucial in global health as they enable surgical procedures to be performed without the need for general anesthesia, which requires more extensive monitoring and resources. numberanalytics.com This makes them particularly valuable in low-resource settings. numberanalytics.com However, challenges with availability, cost, and a lack of trained personnel often limit their use. numberanalytics.com
Future research from a global health perspective should focus on several key areas. numberanalytics.comnumberanalytics.com These include the development of low-cost, context-appropriate anesthetic technologies and formulations, such as long-acting formulations that can reduce the need for postoperative opioids. numberanalytics.comgrandviewresearch.com Additionally, there is a need for research into the most effective ways to deliver training and education on regional anesthesia techniques in these settings. numberanalytics.comnih.gov Addressing these research priorities is essential for improving access to safe anesthesia and surgical care worldwide. researchgate.net
Q & A
How can researchers formulate a focused research question on bupivacaine’s mechanism of action?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Dorsal horn neurons (in vitro model).
- Intervention: Bupivacaine at 10–200 µM concentrations.
- Comparison: Ropivacaine or saline control.
- Outcome: Inhibition of high-voltage–activated calcium currents (HVA-Ica).
- Time: Acute exposure (10–30 min). This approach ensures testable hypotheses and minimizes unplanned data collection .
Q. What experimental models are standard for assessing bupivacaine’s neurotoxicity?
- In vitro : Voltage-clamp recordings in rat dorsal horn neurons to measure HVA-Ica inhibition (IC50 = 47.9 ± 10.3 µM) .
- In vivo : Rodent models evaluating skeletal/local toxicity post-surgery (e.g., weight recovery, leukocyte counts) using factorial experimental designs to control confounding variables .
Q. How should safety protocols be designed for handling bupivacaine in lab settings?
Follow GHS06 guidelines:
- Acute toxicity (oral, dermal, inhalation): Use PPE (gloves, masks) and fume hoods.
- Storage: ≤25°C in airtight containers.
- Disposal: Incineration or chemical waste services compliant with OSHA HCS .
Q. What pharmacokinetic parameters are critical for preclinical bupivacaine studies?
Key metrics include:
Q. How do preclinical and clinical studies differ in evaluating bupivacaine efficacy?
Preclinical studies focus on mechanistic endpoints (e.g., ion channel inhibition), while clinical trials prioritize functional outcomes (e.g., 6-minute walk tests post-TAP blocks) .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on bupivacaine’s local tissue toxicity across preclinical models?
- Confounding factors : Surgical trauma in rodent models may mask bupivacaine-specific toxicity. Use multivariable sensitivity analysis to isolate drug effects .
- Dose dependency : Toxicity correlates with concentration (e.g., 2 mM bupivacaine reduces Neuro2a cell viability by 70% at 9 hours) .
Q. What methodologies resolve discrepancies in bupivacaine’s lipid resuscitation efficacy?
- Probit analysis : Compare LD50 values (saline vs. lipid protocols). For rats, lipid resuscitation increases LD50 from 12.5 mg/kg to 18.5 mg/kg (P < 0.004) .
- Partitioning assays : Quantify lipid-phase dissolution (75.3 ± 1.32% with 30% Intralipid) to validate mechanistic hypotheses .
Q. How can in vitro findings on bupivacaine-induced WDR35 expression be translated to in vivo models?
- Dose alignment : Use 2 mM bupivacaine (maximal WDR35 expression in vitro) and adjust for interspecies scaling.
- Time-course mapping : Monitor NF-κB activation at 9-hour intervals to mirror in vitro kinetics .
Q. What are the limitations of meta-analyses evaluating bupivacaine’s perioperative outcomes?
- Heterogeneity : Lack of subgroup analyses by dosage (e.g., 0.25% vs. 0.5% formulations) limits clinical applicability.
- Data gaps : Pediatric vs. adult responses and patient-reported outcomes (e.g., comfort) are understudied .
Q. How do enantiomeric differences in bupivacaine metabolism impact experimental design?
Q. What novel formulations address bupivacaine’s short duration of action?
Q. How can neurotoxicity mechanisms be differentiated from anesthetic efficacy in electrophysiological studies?
- Current-voltage curves : Compare HVA-Ica inhibition (reversible after 30-min washout) vs. irreversible membrane damage .
- Kinetic analysis : Voltage thresholds for activation/inactivation remain unchanged, confirming channel-specific effects .
Q. Tables for Key Data
| Parameter | Value | Model | Reference |
|---|---|---|---|
| HVA-Ica IC50 | 47.9 ± 10.3 µM | Rat dorsal horn neurons | |
| LD50 (saline) | 12.5 mg/kg | Rat model | |
| LD50 (lipid) | 18.5 mg/kg | Rat model | |
| WDR35 expression (max) | 2 mM, 9 h | Neuro2a cells | |
| Lipid dissolution | 75.3 ± 1.32% | 30% Intralipid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
